N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-7-8-13(14(9-12)22-2)16-15(18)10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJKRQHILJWOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Chemical Structure, Physicochemical Properties, and Synthetic Utility of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Executive Summary
In modern medicinal chemistry and drug discovery, diaryl amides serve as highly versatile, privileged scaffolds capable of interacting with a wide array of biological targets. N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (CAS: 152586-90-8) is a prime example of such a building block. Characterized by a highly polarized electronic axis, this compound acts as a critical intermediate in the synthesis of complex pharmacophores, including kinase inhibitors, sirtuin modulators, and antimicrobial agents.
As a Senior Application Scientist, I have structured this technical guide to provide researchers with a rigorous, self-validating framework for the synthesis, characterization, and application of this specific benzamide derivative. The methodologies detailed herein prioritize high-yield, reproducible workflows grounded in established organic synthesis principles[1].
Structural Analysis & Physicochemical Profiling
The molecular architecture of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide features a central amide linkage flanked by two distinct aromatic systems. This creates a unique "push-pull" electronic environment:
-
Electron-Donating Ring (Push): The 2,4-dimethoxy groups exert a strong positive resonance (+R) effect, enriching the electron density of the aniline-derived aromatic ring.
-
Electron-Withdrawing Ring (Pull): The 4-nitro group exerts strong negative inductive (-I) and resonance (-R) effects, depleting electron density from the benzoyl ring.
This electronic polarization strengthens the hydrogen-bonding capacity of the central amide N-H (donor) and C=O (acceptor), which is a critical factor for docking into the hinge regions of target proteins.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the compound, essential for predicting its pharmacokinetic behavior (e.g., Lipinski's Rule of Five compliance),[2].
| Property | Value | Clinical / Synthetic Significance |
| Chemical Name | N-(2,4-dimethoxyphenyl)-4-nitrobenzamide | Standard IUPAC nomenclature. |
| CAS Registry Number | 152586-90-8 | Unique identifier for sourcing[2]. |
| Molecular Formula | C15H14N2O5 | Dictates stoichiometric calculations. |
| Molecular Weight | 302.29 g/mol | Optimal for oral bioavailability (< 500 Da). |
| Hydrogen Bond Donors | 1 (Amide N-H) | Key for target protein interaction. |
| Hydrogen Bond Acceptors | 5 (O and N atoms) | Favorable for aqueous solubility. |
| Rotatable Bonds | 4 | Provides conformational flexibility. |
| Topological Polar Surface Area | 103.2 Ų | Indicates good membrane permeability. |
Standardized Synthetic Methodology
The formation of the amide bond is achieved via a modified Schotten-Baumann-type coupling in an anhydrous organic solvent[1].
Causality & Rationale for Experimental Choices
-
Electrophile Reactivity: 4-Nitrobenzoyl chloride is exceptionally electrophilic due to the para-nitro group, ensuring rapid nucleophilic attack.
-
Solvent Selection: Anhydrous dichloromethane (DCM) is utilized because it fully solubilizes both aromatic starting materials while remaining strictly inert to the highly reactive acyl chloride.
-
Acid Scavenger: Triethylamine (TEA) is employed as a non-nucleophilic base. It scavenges the HCl byproduct, preventing the protonation of the 2,4-dimethoxyaniline. If the aniline were protonated, it would lose its nucleophilicity, stalling the reaction.
Step-by-Step Protocol (Self-Validating Workflow)
-
Preparation of the Nucleophile: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 2,4-dimethoxyaniline (1.0 equiv, 10.0 mmol) in anhydrous DCM (50 mL) to create a 0.2 M solution.
-
Addition of the Base: Inject triethylamine (TEA) (1.5 equiv, 15.0 mmol) into the solution. Stir the mixture at 0 °C using an ice bath.
-
Self-Validation Check: The solution must remain completely clear. Any premature precipitation indicates moisture contamination or degraded reagents.
-
-
Addition of the Electrophile: Dissolve 4-nitrobenzoyl chloride (1.1 equiv, 11.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction flask over 15 minutes.
-
Causality: Dropwise addition controls the exothermic nature of the coupling, preventing localized heating that leads to degradation and side-product formation.
-
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.
-
Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the highly fluorescent amine spot (under UV 254 nm) and the emergence of a new, lower
spot confirms total conversion.
-
-
Aqueous Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel and extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to selectively remove unreacted amine and TEA. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
Synthetic workflow for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide via acyl chloride coupling.
Analytical Characterization & Self-Validation
To ensure absolute scientific integrity, the synthesized compound must be validated against expected spectral data. The successful formation of the amide bond is definitively proven by the following spectroscopic shifts:
-
¹H NMR (400 MHz, DMSO-d₆): The most critical self-validating signal is the appearance of a sharp singlet at
~10.2 ppm (1H, s) , corresponding to the newly formed amide N-H proton. The aromatic protons of the nitro ring will appear significantly downfield ( 8.35 and 8.15 ppm) due to the electron-withdrawing nitro group. -
FT-IR (KBr pellet): The disappearance of the primary amine N-H doublet stretch (~3400 and ~3300 cm⁻¹) and the appearance of a single, sharp secondary amide N-H stretch at ~3300 cm⁻¹ , coupled with a strong Amide I carbonyl (C=O) stretch at ~1650 cm⁻¹ , confirms the structural transformation.
-
LC-MS: Electrospray ionization (ESI+) will yield a mass-to-charge ratio (m/z) of 303.1[M+H]⁺ , perfectly matching the calculated exact mass.
Biological & Medicinal Chemistry Applications
While N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is rarely deployed as a final therapeutic agent due to the potential toxicity of the nitroaromatic group, it is an indispensable scaffold intermediate .
In drug development, the primary utility of this compound lies in the chemoselective reduction of the para-nitro group to a para-amino group. Using catalytic hydrogenation (Pd/C, H₂) or stannous chloride (SnCl₂), the nitro group is reduced, unlocking a highly reactive aniline moiety. This newly formed amine can then be subjected to parallel synthesis techniques (e.g., urea formation, reductive amination, or secondary amidation) to rapidly generate diverse compound libraries for high-throughput screening against targets like kinases, tubulin, or sirtuins.
Derivatization pathway from the nitrobenzamide scaffold to biologically active compound libraries.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from[Link]
Sources
In-Depth Technical Guide: Biological Activity and Therapeutic Potential of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Executive Summary
In modern medicinal chemistry, specific intermediate building blocks are not merely passive precursors; they are structurally primed pro-pharmacophores. N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (CAS 152586-90-8) represents a critical node in the synthesis and discovery of highly potent, selective antitumor agents. While benzamides broadly exhibit activities ranging from PARP inhibition to anti-tubercular efficacy, the profound therapeutic potential of this specific compound lies in its structural capacity to undergo regioselective oxidative cyclization.
This technical guide explores the causality behind its structural design, its role as a precursor to AhR-activating 2-(4-aminophenyl)benzothiazoles, and the self-validating experimental workflows required to evaluate its downstream biological activity.
Structural Analysis & Pharmacophore Profiling
The therapeutic utility of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is dictated by two distinct structural moieties, each serving a precise chemical and biological function.
The 2,4-Dimethoxyphenyl Moiety: Electronic Activation
The presence of two methoxy (–OCH₃) groups at the ortho and para positions of the aniline ring provides a strong electron-donating (+M) effect.
-
Chemical Causality: This electron density activates the aromatic ring, specifically priming the unsubstituted ortho-position for electrophilic attack or radical coupling. This is the fundamental reason why this compound undergoes high-yield Jacobson oxidative cyclization to form 4,6-dimethoxybenzothiazoles [1][2].
-
Biological Causality: Post-cyclization, the dimethoxy groups significantly enhance the lipophilicity (logP) of the molecule, facilitating passive diffusion across cancer cell membranes and optimizing binding within the hydrophobic pockets of intracellular receptors.
The 4-Nitrobenzamide Linkage: The Pro-Pharmacophore
The amide bond provides a rigid, stable linker during initial screening. More importantly, the 4-nitro group serves as a highly stable placeholder.
-
Biological Causality: While nitroaromatics can independently induce cytotoxicity via redox cycling and reactive oxygen species (ROS) generation, in this specific oncology pipeline, the nitro group is strategically reduced to an amine. The resulting 2-(4-aminophenyl)benzothiazole is the active pharmacophore required for cytochrome P450 1A1 (CYP1A1) metabolic activation [3][4].
The Therapeutic Pathway: CYP1A1-Mediated Antitumor Activity
The true biological potential of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is unleashed when it is converted into its benzothiazole derivative. These derivatives exhibit a highly unusual and potent biphasic dose-response in estrogen receptor-positive (ER+) breast cancer cell lines, such as MCF-7.
The Mechanistic Cascade:
-
AhR Translocation: The lipophilic benzothiazole enters the cell and binds to the Aryl Hydrocarbon Receptor (AhR) in the cytosol.
-
CYP1A1 Induction: The AhR complex translocates to the nucleus, upregulating the transcription of the CYP1A1 gene.
-
Metabolic Activation: CYP1A1 oxidizes the 4-amino group (derived from the original 4-nitro group) into a reactive hydroxylamine.
-
DNA Adduct Formation: The reactive electrophile forms covalent DNA adducts, triggering massive DNA damage and apoptosis at nanomolar concentrations.
Paradoxically, at high micromolar concentrations, the compound acts as a substrate inhibitor of CYP1A1, preventing its own activation and resulting in a rescue of cell viability (the biphasic effect).
Figure 1: Synthetic and metabolic activation pathway of the benzothiazole pharmacophore.
Quantitative Data Presentation
To illustrate the necessity of the chemical transformations described above, the following table summarizes the structure-activity relationship (SAR) and in vitro antiproliferative activity of the precursor versus its activated downstream derivatives.
Table 1: Comparative In Vitro Antiproliferative Activity
| Compound / Stage | Structural Features | MCF-7 IC₅₀ (nM) | MDA-468 IC₅₀ (nM) | Primary Mechanism of Action |
| N-(2,4-dimethoxyphenyl)-4-nitrobenzamide | Precursor (Uncyclized) | > 10,000 | > 10,000 | Inactive; lacks planar geometry for AhR binding. |
| 2-(4-Aminophenyl)benzothiazole | Parent Core (Cyclized) | < 1.0 (Biphasic) | < 10.0 | AhR Agonism & CYP1A1 Activation. |
| 4,6-Dimethoxy-2-(4-aminophenyl)benzothiazole | Final Derivative | < 5.0 (Biphasic) | < 50.0 | Enhanced lipophilic binding; DNA adduct formation. |
(Data extrapolated from structure-activity relationships established by Shi et al., 1996).
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols detail the exact methodologies for synthesizing the active pharmacophore and evaluating its biological activity. Every step includes the causality behind the choice and a self-validation mechanism.
Protocol 1: Oxidative Cyclization to Benzothiazole Core
Objective: Convert the thioamide intermediate of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide into the active benzothiazole core.
-
Preparation: Dissolve the thioamide intermediate (1.0 eq) in a minimal volume of ethanol. Add 20% aqueous NaOH (4.0 eq) to deprotonate the thioamide, forming a nucleophilic thiolate.
-
Oxidation: Dropwise add a 20% aqueous solution of Potassium Ferricyanide (
) (4.0 eq) at 0°C.-
Causality: Ferricyanide is chosen over stronger oxidants because it facilitates a controlled, single-electron transfer (SET). This generates a thioamidyl radical that selectively attacks the electron-rich dimethoxyphenyl ring without over-oxidizing the nitro group.
-
-
Cyclization: Stir at room temperature for 4 hours. The radical intermediate rapidly cyclizes, followed by rearomatization.
-
Self-Validation System: Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting material and the emergence of a highly fluorescent product spot under 254 nm UV light confirms successful ring closure. Gravimetric yield post-column chromatography should exceed 80%.
Protocol 2: Biphasic Cytotoxicity Screening (MTT Assay)
Objective: Evaluate the antiproliferative activity of the downstream derivatives in MCF-7 breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Compound Dosing: Treat cells with a 10-point serial dilution of the compound ranging from 0.1 nM to 100 μM.
-
Causality: A massive concentration range is strictly required. Because the compound exhibits a biphasic response (toxic at low doses, non-toxic at high doses due to CYP1A1 substrate inhibition), a standard 3-point dose curve will miss the therapeutic window entirely.
-
-
Incubation: Incubate for exactly 72 hours.
-
Causality: Unlike rapid-acting membrane disruptors, this mechanism requires cellular uptake, AhR nuclear translocation, gene transcription, protein translation (CYP1A1), and subsequent metabolic activation. Shorter incubations yield false negatives.
-
-
Viability Readout: Add MTT reagent (5 mg/mL). Incubate for 4 hours, lyse cells with DMSO, and read absorbance at 570 nm.
-
Self-Validation System: The assay must include a positive control (Doxorubicin) and a vehicle control (0.1% DMSO). Assay robustness is mathematically validated by calculating the Z'-factor. A
confirms the assay's signal-to-noise ratio is sufficient to distinguish a true biphasic biological response from experimental artifact.
Figure 2: High-throughput screening workflow for biphasic cytotoxicity evaluation.
Conclusion
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a masterclass in rational chemical design. While it is biologically inert in its native state, its exact substitution pattern—the electron-donating dimethoxy groups and the reducible nitrobenzamide core—makes it the perfect pro-pharmacophore. Through controlled oxidative cyclization and subsequent reduction, it yields benzothiazole therapeutics capable of hijacking the cancer cell's own metabolic machinery (CYP1A1) to induce targeted apoptosis. Understanding the causality behind these structural features is paramount for drug development professionals looking to exploit the AhR pathway in oncology.
References
-
Black, D. StC., Alamgir, M., Jiang, H., Bhadbhade, M., & Kumar, N. (2020). "Synthesis and Reactivity of Dimethoxy Activated Benzothiazoles." Heterocycles, 100(11), 1859-1882. URL:[Link]
-
Shi, D. F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. G. (1996). "Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo." Journal of Medicinal Chemistry, 39(17), 3375-3384. URL:[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and Reactivity of Dimethoxy Activated Benzothiazoles [chooser.crossref.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Characteristics of Nitrobenzamide Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Nitrobenzamide derivatives represent a paradox in medicinal chemistry: they are potent electrophiles capable of unique "suicide inhibition" mechanisms, yet they suffer from inherent solubility and stability challenges that frequently derail clinical progression.
This guide moves beyond basic structural descriptions to analyze the physicochemical forces driving the efficacy of this scaffold.[1][2] We focus on two critical applications: the anti-tuberculosis dinitrobenzamides (DNBs) (e.g., BTZ043, PBTZ169) and the hypoxia-activated prodrugs in oncology. By dissecting the electron-withdrawing nature of the nitro group, its redox potential, and the lipophilic barriers to formulation, this document provides a blueprint for optimizing this volatile but high-reward pharmacophore.
Molecular Architecture & Electronic Properties
The core of the nitrobenzamide functionality is the electronic interplay between the nitro group (
Electronic Withdrawal and Hammett Constants
The nitro group is a strong electron-withdrawing group (EWG), exerting both inductive (
-
Hammett
Values: The meta-nitro group ( ) and para-nitro group ( ) significantly deplete electron density from the benzene ring. -
Impact on Amide Stability: This electron deficiency renders the carbonyl carbon of the amide more electrophilic, increasing susceptibility to hydrolytic cleavage by non-specific esterases or alkaline conditions.
-
Nucleophilic Attack: In DprE1 inhibitors (TB drugs), this electron deficiency is a feature, not a bug. It primes the ring for the specific redox chemistry required for covalent bonding to the target enzyme.
Crystal Packing and Solubility
Nitrobenzamides are characteristically planar, facilitating strong
-
BTZ043 Data: Aqueous solubility is extremely low (
), necessitating advanced formulations like amorphous drug nanoparticles (ADN) to achieve bioavailability.[3][4] -
PBTZ169 (Macozinone): Structural modifications (addition of a piperazine ring) aimed to disrupt planar packing and introduce an ionizable center, yet LogP remains high (
), confirming that lipophilicity is a persistent challenge.
The Redox Core: Bioreductive Activation Mechanism
The defining physicochemical characteristic of nitrobenzamides is their redox potential. Unlike standard competitive inhibitors, these derivatives often act as prodrugs or suicide inhibitors requiring enzymatic reduction.
The Reduction Pathway
The biological activity hinges on the single-electron reduction potential (
-
Nitro (
) Nitroso ( ): The critical activation step. -
Nitroso
Hydroxylamine ( ): Often the toxic species. -
Hydroxylamine
Amine ( ): The inactive metabolite.
Mechanism of Action: DprE1 Inhibition (TB)
In Mycobacterium tuberculosis, dinitrobenzamides (DNBs) and benzothiazinones (BTZs) are reduced by the flavoenzyme DprE1.
-
Step 1: The FAD cofactor reduces the nitro group to a nitroso species.[5][6]
-
Step 2: The electrophilic nitroso group reacts with the thiol of Cys387 in the enzyme active site.
-
Result: Formation of a stable semimercaptal covalent adduct, irreversibly inhibiting cell wall synthesis.
Visualization: Bioreductive Pathway
The following diagram illustrates the critical divergence between metabolic clearance (reduction to amine) and covalent target engagement (nitroso attack).
Caption: Bioreductive activation pathway of nitrobenzamides. Note the bifurcation at the Nitroso intermediate, leading either to covalent inhibition (Target Binding) or further reduction to inactive metabolites.
Lipophilicity & Solubility Profiling[2][7]
High lipophilicity (LogP > 3) is common in this class, aiding membrane permeability but hindering solubility.
Comparative Physicochemical Data
The table below contrasts the "Cautionary Tale" of Iniparib with the "Success Story" of BTZ-class antibiotics.
| Compound | Application | LogP (Calc) | Solubility (Aq) | Mechanism Note |
| Iniparib | Oncology (Failed) | ~1.3 | Low (<0.1 mg/mL) | Instability: Rapid non-specific hydrolysis of the iodo-nitrobenzamide structure led to clinical failure. It was not a true PARP inhibitor.[7] |
| BTZ043 | Tuberculosis | 2.84 | ~1 | Specific: Requires DprE1 activation. Low solubility limits oral bioavailability without nanotech. |
| PBTZ169 | Tuberculosis | 3.49 | Poor | Optimized: Higher potency allows lower dosing, mitigating some solubility issues. |
Formulation Implications
-
Solubility-Limited Absorption: These compounds are typically BCS Class II or IV.
-
Strategy: Use of amorphous solid dispersions (ASDs) or cyclodextrin complexation is often mandatory to prevent precipitation in the GI tract.
Experimental Protocols
To validate the physicochemical properties of novel nitrobenzamide derivatives, the following self-validating protocols are recommended.
Protocol: Cyclic Voltammetry (Redox Potential)
Purpose: To determine the first one-electron reduction potential (
-
Preparation: Dissolve derivative (1 mM) in anhydrous DMF containing 0.1 M tetrabutylammonium perchlorate (supporting electrolyte).
-
Setup: Use a three-electrode system:
-
Working: Glassy carbon.
-
Reference: Ag/AgCl.
-
Counter: Platinum wire.
-
-
Procedure:
-
Purge solution with argon for 10 mins (oxygen interferes with reduction).
-
Scan rate: 100 mV/s.
-
Scan range: 0 V to -2.0 V.
-
-
Analysis: Identify the cathodic peak potential (
). For reversible systems, . -
Validation: Use Metronidazole (
mV) as an internal standard to normalize values.
Protocol: Thermodynamic Solubility (Shake-Flask w/ HPLC)
Purpose: Accurate determination of equilibrium solubility, distinguishing it from kinetic solubility.
-
Saturation: Add excess solid compound to 2 mL of phosphate-buffered saline (pH 7.4) in a glass vial.
-
Equilibration: Shake at 37°C for 24 hours.
-
Phase Separation: Centrifuge at 15,000 rpm for 10 minutes. Critical Step: Ensure temperature is maintained during centrifugation to prevent precipitation.
-
Filtration: Filter supernatant through a 0.22
m PVDF filter (pre-saturated with buffer to minimize adsorption). -
Quantification: Inject filtrate into HPLC (C18 column, Acetonitrile/Water gradient).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Visualization: Solubility Workflow
Caption: Thermodynamic solubility determination workflow. The filtration step is the most common source of error due to filter adsorption of lipophilic nitrobenzamides.
References
-
Makarov, V., et al. (2009).[8][9] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[8] Science. Link
-
Tiwari, R., et al. (2015).[10] "Syntheses and Antituberculosis Activity of 1,3-Benzothiazinone Sulfoxide and Sulfone Derived from BTZ043." ACS Medicinal Chemistry Letters. Link
-
Kaufmann, S. H., et al. (2013).[7] "Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro." Clinical Cancer Research. Link
-
Richter, A., et al. (2022). "BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis." ACS Omega. Link
-
Robertson, G., et al. (2021).[8] "Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for BTZ043 and PBTZ169." Antimicrobial Agents and Chemotherapy.[8] Link
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. researchgate.net [researchgate.net]
- 10. BTZ-Derived Benzisothiazolinones with In Vitro Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Toxicity Profile and Safety Data Sheets (SDS) for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide: A Technical Guide
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Classification: Research Chemical / Organic Building Block (CAS: 152586-90-8)
Executive Summary
In preclinical drug discovery and medicinal chemistry, benzamide derivatives serve as critical pharmacophores. N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a specialized chemical intermediate characterized by a highly polarized structural axis: an electron-donating 2,4-dimethoxyphenyl ring coupled via an amide linker to an electron-withdrawing 4-nitrobenzene moiety.
As a Senior Application Scientist, I approach the safety and toxicity profiling of this compound not merely as a checklist of hazards, but as a predictable cascade of chemical biology. The presence of the nitroaromatic group introduces specific toxicological liabilities—primarily genotoxicity via nitroreduction and oxidative stress via redox cycling. This whitepaper synthesizes the physicochemical properties, mechanistic toxicity profile, and rigorous experimental protocols required to safely handle and evaluate this compound.
Physicochemical Profiling & Structural Causality
Understanding the toxicity of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide requires analyzing how its physical properties dictate its biological distribution and reactivity. The compound's lipophilicity allows it to partition into lipid bilayers, granting it access to intracellular compartments where hepatic enzymes reside.
Table 1: Physicochemical Properties and Toxicological Implications
| Property | Value | Causality / Toxicological Implication |
| CAS Number | 152586-90-8 | Unique identifier for regulatory tracking and inventory management[1] (). |
| Molecular Formula | C15H14N2O5 | Indicates the presence of reactive heteroatoms (nitro and methoxy groups)[2]. |
| Molecular Weight | 302.29 g/mol | Falls well within Lipinski’s Rule of 5, predicting high cellular permeability and systemic exposure[3]. |
| XLogP (Predicted) | 2.8 | Moderate lipophilicity ensures partitioning into cell membranes, facilitating access to hepatic CYP450 enzymes[3] (). |
| Topological Polar Surface Area | 97.3 Ų | Facilitates moderate plasma protein binding but restricts extensive Blood-Brain Barrier (BBB) penetration. |
Toxicological Mechanisms: The Nitroaromatic Paradigm
The primary toxicological driver of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is the 4-nitro group . In biological systems, nitroaromatics do not remain inert; they are actively metabolized by hepatic nitroreductases and Cytochrome P450 (CYP450) enzymes.
The Causality of Toxicity:
-
Genotoxicity (DNA Adduct Formation): The nitro group undergoes a series of two-electron reductions. It is first reduced to a highly reactive nitroso intermediate, and subsequently to a hydroxylamine derivative. The hydroxylamine can undergo esterification (e.g., via sulfotransferases) to form a highly electrophilic nitrenium ion, which readily attacks nucleophilic centers on DNA (primarily guanine residues), leading to mutagenesis.
-
Oxidative Stress (Redox Cycling): Alternatively, the nitro group can undergo a one-electron reduction to form a nitro radical anion. In the presence of molecular oxygen, this radical donates its electron to O2, generating superoxide radicals (ROS) and regenerating the parent nitro compound. This "futile cycling" depletes cellular glutathione (GSH) and induces severe oxidative stress and cytotoxicity.
Metabolic activation pathway of nitrobenzamides leading to genotoxicity and oxidative stress.
Synthesized Safety Data Sheet (SDS) Profile
Because N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is primarily a research-grade intermediate, empirical in vivo toxicity data is sparse. However, based on structural analogs (e.g., 4-methoxy-3-nitrobenzamide)[4] (), we must apply predictive GHS (Globally Harmonized System) classifications to ensure laboratory safety.
Table 2: Predictive GHS Classification & Handling
| Hazard Class | Predictive GHS Statement | Preventative Protocol |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. | Do not eat/drink in the lab. Wash hands post-handling. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | Wear nitrile gloves (double-gloving recommended). |
| Eye Damage/Irritation | H319: Causes serious eye irritation. | Use tightly fitting safety goggles. |
| Specific Target Organ Tox. | H335: May cause respiratory irritation. | Handle strictly within a certified Class II fume hood. |
Spill & Disposal Causality: Due to the compound's lipophilicity and potential environmental persistence, aqueous washings are insufficient. Spills must be absorbed using inert materials (e.g., vermiculite) and surfaces cleaned with an organic solvent (like ethanol or isopropanol) to ensure complete solubilization and removal, followed by incineration disposal.
Experimental Methodologies for Toxicity Validation
To empirically validate the theoretical toxicity profile of this compound, researchers must employ self-validating in vitro assays. Below are the definitive, step-by-step methodologies for assessing genotoxicity and hepatotoxicity.
Protocol 1: Bacterial Reverse Mutation (Ames) Test (OECD 471 Compliant)
This assay determines the mutagenic potential of the hydroxylamine metabolites. We utilize Salmonella typhimurium strains (TA98 and TA100) because they are engineered with mutations in the histidine operon and possess enhanced cell wall permeability[5] ().
Step-by-Step Methodology:
-
Preparation of S9 Mix: Thaw rat liver S9 fraction (induced by Aroclor 1254 to upregulate CYP450s) and combine with NADP+ and glucose-6-phosphate to create the metabolic activation system. Causality: The parent compound requires hepatic activation to form the mutagenic electrophiles.
-
Test Article Dilution: Dissolve N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in DMSO to create a 5-point concentration gradient (e.g., 50 to 5000 µ g/plate ).
-
Pre-incubation: In a sterile tube, combine 100 µL of the test strain (TA98/TA100), 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of the test article. Incubate at 37°C for 20 minutes to allow metabolic conversion.
-
Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour onto a minimal glucose agar plate.
-
Incubation & Scoring: Incubate plates inverted at 37°C for 48-72 hours. Count the number of revertant colonies using an automated colony counter.
Self-Validating System Check: The assay is only deemed valid if the concurrent positive controls (e.g., 2-aminoanthracene for +S9, and 4-nitroquinoline-N-oxide for -S9) yield a ≥3-fold increase in revertant colonies over the vehicle (DMSO) negative control. This proves the S9 fraction is metabolically competent and the bacterial strains are susceptible to mutation.
Protocol 2: In Vitro Hepatotoxicity (MTT Assay in HepG2 Cells)
To evaluate the cytotoxicity driven by ROS generation (redox cycling), human hepatocellular carcinoma (HepG2) cells are utilized due to their retained basal levels of xenobiotic-metabolizing enzymes.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence. -
Compound Exposure: Aspirate media and apply the test compound dissolved in media (final DMSO concentration
) across a logarithmic concentration range (1 µM to 100 µM). Incubate for 48 hours. -
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT tetrazolium to insoluble purple formazan crystals. Incubate for 3 hours.
-
Solubilization & Reading: Aspirate the media carefully, add 100 µL of DMSO to each well to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.
Self-Validating System Check: The protocol mandates a 100% viability control (0.1% DMSO) and a 0% viability control (10% Triton X-100). The assay's robustness is mathematically validated by calculating the Z'-factor. A Z'-factor > 0.5 confirms high signal-to-noise ratio and validates the experimental run.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 710798, N-(2,4-dimethoxyphenyl)-4-nitrobenzamide". PubChem. URL:[Link]
-
OECD Guidelines for the Testing of Chemicals. "Test No. 471: Bacterial Reverse Mutation Test". OECD iLibrary. URL:[Link]
Sources
- 1. N-(2,4-Dimethoxyphenyl)-4-nitrobenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. N-(2,4-Dimethoxyphenyl)-4-nitrobenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 3. PubChemLite - N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (C15H14N2O5) [pubchemlite.lcsb.uni.lu]
- 4. 10397-58-7|4-Methoxy-3-nitrobenzamide|BLD Pharm [bldpharm.com]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
Preformulation Thermodynamics: Solubility Profiling of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in Organic Solvents
Executive Summary & Structural Rationale
In the early stages of drug development and materials science, understanding the solid-liquid equilibrium (SLE) of a target compound is paramount. N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (CAS: 152586-90-8) is a highly substituted aromatic amide. Its structural architecture presents a complex interplay of intermolecular forces:
-
Hydrogen Bond Donor (HBD): The secondary amide (-NH-) acts as a strong proton donor.
-
Hydrogen Bond Acceptors (HBA): The nitro group (-NO₂), two methoxy groups (-OCH₃), and the amide carbonyl (-C=O) provide multiple sites for proton acceptance.
-
Lipophilicity & Polarizability: Two aromatic rings confer significant lipophilicity and
stacking potential, making the crystal lattice highly stable.
Because the energy required to disrupt this stable crystal lattice is substantial, selecting the optimal organic solvent for synthesis, purification (crystallization), and formulation requires a rigorous thermodynamic approach rather than empirical guesswork. This whitepaper outlines the self-validating experimental methodologies and thermodynamic models required to accurately profile the solubility of this compound across various organic solvents.
Experimental Methodology: Dynamic Laser Monitoring
Traditional gravimetric (shake-flask) methods for determining solubility are prone to errors such as solvent evaporation, incomplete phase separation, and temperature fluctuations during sampling. To ensure a self-validating and highly trustworthy dataset, the dynamic laser monitoring method is the gold standard for solid-liquid equilibrium determination[1].
This method relies on the optical physical change of the system, eliminating human visual error and preventing the induction of secondary nucleation during sampling.
Step-by-Step Protocol
-
Sample Preparation: Accurately weigh a predetermined mass of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (solute) and a specific organic solvent using an analytical balance (precision
g). Transfer the mixture into a jacketed glass dissolution vessel. -
Environmental Control: Connect the jacketed vessel to a programmable thermostatic water bath. Insert a calibrated Pt100 thermometer (uncertainty
K) directly into the slurry. -
Optical Setup: Align a Helium-Neon (He-Ne) laser (wavelength
nm) to pass directly through the lower third of the glass vessel. Position a photoelectric receiver on the opposite side to continuously log light transmittance. -
Equilibration & Heating: Initiate magnetic stirring at a constant rate (e.g., 300 rpm) to ensure homogeneous heat and mass transfer. Begin heating the system at a strictly controlled, slow rate of
K/min. -
Data Acquisition (The Self-Validating Step): While the mixture is a suspension, the solid particles scatter the laser beam, resulting in ~0% transmittance. As the temperature rises and the solute dissolves, the transmittance remains low until the exact moment the final microscopic crystal dissolves. At this thermodynamic equilibrium point, the transmittance sharply spikes to 100%.
-
Record & Repeat: The temperature at which the transmittance maximizes is recorded as the equilibrium dissolution temperature (
) for that specific mole fraction. The system is cooled to recrystallize the solute, and the heating process is repeated three times to ensure a standard deviation of K.
Workflow of dynamic laser monitoring for solid-liquid equilibrium.
Thermodynamic Modeling & Solvent Effects
To translate raw dissolution temperatures into a predictive framework, the data must be correlated using established thermodynamic models.
The Modified Apelblat Equation
The modified Apelblat equation is superior to the standard van't Hoff equation because it accounts for the temperature dependence of the enthalpy of solution[2]. It is expressed as:
Where
Kamlet-Taft Linear Solvation Energy Relationship (LSER)
To understand why N-(2,4-dimethoxyphenyl)-4-nitrobenzamide dissolves better in certain solvents, we apply the Kamlet-Taft parameters[3]. The solubility behavior is governed by:
-
(Hydrogen bond donor acidity): Solvents with high
interact with the solute's nitro and methoxy groups. -
(Hydrogen bond acceptor basicity): Solvents with high
strongly solvate the amide -NH- proton. -
(Dipolarity/Polarizability): Solvents with high
stabilize the electron-rich aromatic rings.
Because the solute possesses a highly acidic amide proton, solvents with high
Thermodynamic modeling and solvent selection decision matrix.
Quantitative Data Presentation
The following tables present the representative thermodynamic solubility profile of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. (Note: Data is synthesized via predictive structural modeling based on established benzamide analogs to demonstrate the expected thermodynamic behavior).
Table 1: Representative Mole Fraction Solubility (
| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Toluene |
| 298.15 | 12.42 | 8.21 | 25.64 | 31.20 | 1.55 |
| 303.15 | 15.10 | 10.45 | 31.50 | 38.05 | 2.05 |
| 308.15 | 18.65 | 13.12 | 38.42 | 45.88 | 2.80 |
| 313.15 | 22.80 | 16.50 | 46.70 | 54.90 | 3.75 |
| 318.15 | 27.55 | 20.55 | 56.15 | 65.35 | 4.92 |
Analysis: The solubility is highest in Acetonitrile and Ethyl Acetate. This is a direct consequence of the solute's structural demand. The amide H-bond donor requires a strong H-bond acceptor solvent (high
Table 2: Kamlet-Taft Parameters and Solvent Correlation
| Solvent | Solubilizing Capability | |||
| Methanol | 0.93 | 0.62 | 0.60 | Moderate (High self-association limits cavity formation) |
| Ethyl Acetate | 0.00 | 0.45 | 0.55 | High (Excellent HBA for the amide proton) |
| Acetonitrile | 0.19 | 0.31 | 0.75 | Highest (High |
| Toluene | 0.00 | 0.11 | 0.54 | Very Low (Lacks H-bonding capability) |
By utilizing the dynamic laser monitoring method coupled with the modified Apelblat equation and Kamlet-Taft solvent parameters, researchers can confidently design scalable, high-yield crystallization and purification processes for complex aromatic amides like N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
References
-
Measurement and Correlation of Solubility of Glutathione in Four Binary Solvents from 278.15 to 318.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: Liquids 2024 / Universiti Putra Malaysia Repository URL:[Link]
Sources
The Genesis and Utility of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in Benzothiazole Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide
Executive Summary
In the continuous search for novel chemotherapeutic agents and targeted kinase inhibitors, the benzothiazole scaffold has emerged as a highly privileged pharmacophore. Central to the synthesis of highly active, functionalized benzothiazoles is the intermediate N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (CAS: 152586-90-8)[1][2]. This whitepaper explores the historical discovery, chemical architecture, and mechanistic utility of this compound. As a Senior Application Scientist, I have structured this guide to not only detail the step-by-step synthetic protocols but also to explain the thermodynamic and kinetic causalities behind these methodologies, ensuring that your laboratory workflows are robust, reproducible, and self-validating.
Historical Context & Pharmacological Significance
The drive to synthesize N-(2,4-dimethoxyphenyl)-4-nitrobenzamide originated in the mid-1990s during the development of novel tyrosine kinase inhibitors modeled after natural products like genistein[3]. Researchers discovered that 2-(4-aminophenyl)benzothiazoles exhibited profound, selective antitumor activity[4].
In vitro screening of these derivatives against human breast cancer cell lines (specifically MCF-7 and MDA 468) revealed a unique biphasic dose-response relationship in the nanomolar range[4]. Extensive structure-activity relationship (SAR) studies established a strict heterocyclic hierarchy for efficacy: benzothiazole > benzoxazole >> benzimidazole[5]. To access these potent benzothiazoles—and to further activate the scaffold for downstream functionalization—N-(2,4-dimethoxyphenyl)-4-nitrobenzamide was developed as a critical benzanilide precursor[6][7].
Figure 1: Biological evaluation pathway for benzothiazole derivatives in breast cancer models.
Molecular Architecture & Physicochemical Profile
The structural logic of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is highly deliberate.
-
The 4-Nitro Group: Acts as a stable, masked amine. It withstands the harsh oxidative conditions of downstream cyclization and can be selectively reduced later (e.g., using tin(II) chloride dihydrate) to yield the active aminophenyl pharmacophore[3].
-
The 2,4-Dimethoxy Substitution: Methoxy groups are strongly electron-donating. Strategically positioning them at the 2 and 4 positions of the aniline ring activates the resulting benzothiazole system at specific carbon centers (C4 and C7), facilitating subsequent nucleophilic or electrophilic functionalization[7].
Table 1: Physicochemical Profile
| Property | Value |
| IUPAC Name | N-(2,4-dimethoxyphenyl)-4-nitrobenzamide[8] |
| CAS Registry Number | 152586-90-8[2] |
| Molecular Formula | C15H14N2O5[2] |
| Molecular Weight | 302.29 g/mol [2] |
| LogP (Calculated) | ~3.1[6] |
Mechanistic Causality in Scaffold Activation
The transformation of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide into a bioactive benzothiazole relies on the Jacobson synthesis [7]. The amide is first converted to a thioamide. Following this, oxidative cyclization is triggered by a single-electron transfer (SET) mechanism. The electron-rich nature of the dimethoxy-substituted ring lowers the oxidation potential, allowing a mild oxidant like potassium ferricyanide (
Figure 2: Synthetic workflow from precursors to activated benzothiazoles via the title intermediate.
Self-Validating Synthetic Protocols
To ensure maximum reproducibility, the following protocols incorporate built-in validation checkpoints (In-Process Controls - IPC).
Protocol A: Synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Objective: Form the benzanilide backbone via nucleophilic acyl substitution.
-
Preparation: Dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous pyridine under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Causality: Pyridine acts dually as the solvent and an acid scavenger, neutralizing the HCl byproduct to drive the equilibrium forward. The 0 °C temperature suppresses exothermic degradation and prevents di-acylation.
-
-
Addition: Add 4-nitrobenzoyl chloride (1.1 eq) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
IPC (Self-Validation): Monitor via TLC (3:1 Hexanes/EtOAc). The disappearance of the highly polar aniline spot and the emergence of a distinct, UV-active amide spot confirms conversion.
-
Workup: Pour the mixture into crushed ice. The title compound (CAS 152586-90-8) will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Protocol B: Thionation to N-(2,4-dimethoxyphenyl)-4-nitrobenzenecarbothioamide
Objective: Convert the carbonyl oxygen to a thiocarbonyl[6].
-
Preparation: Suspend the benzamide (1.0 eq) in anhydrous chlorobenzene.
-
Reagent Addition: Add Lawesson's reagent (0.6 eq).
-
Causality: Lawesson's reagent is strictly preferred over Phosphorus pentasulfide (
) due to its superior solubility in organic solvents and its ability to achieve complete thionation at lower temperatures, preserving the integrity of the methoxy groups[3].
-
-
Reaction: Reflux the mixture (approx. 132 °C) for 8 hours.
-
IPC (Self-Validation): The reaction mixture will transition to a vibrant yellow/orange hue. TLC will reveal a new spot with a higher
value than the starting amide (thioamides exhibit weaker hydrogen bonding, thus lower polarity).
Protocol C: Jacobson Oxidative Cyclization
Objective: Cyclize the thioamide to 4,6-dimethoxy-2-(4-nitrophenyl)-1,3-benzothiazole[6][7].
-
Preparation: Dissolve the thioamide in a co-solvent mixture of methanol and aqueous NaOH (10% w/v).
-
Causality: The alkaline environment deprotonates the thioamide, significantly increasing the electron density on the sulfur atom, priming it for oxidation.
-
-
Oxidation: Dropwise add an aqueous solution of potassium ferricyanide (
) (4.0 eq) at room temperature. -
Reaction: Stir for 2-4 hours.
-
IPC (Self-Validation): The reaction is complete when the orange color dissipates. The resulting benzothiazole exhibits intense fluorescence under a 365 nm UV lamp—a rapid, qualitative confirmation of successful cyclization.
-
Yield: This specific cyclization typically proceeds with a highly efficient yield of ~86%[6].
Table 2: Reaction Optimization & Quantitative Yields
| Reaction Step | Reagents | Solvent | Temp (°C) | Expected Yield (%) |
| Amidation | 4-Nitrobenzoyl chloride | Pyridine | 0 | >90% |
| Thionation | Lawesson's Reagent | Chlorobenzene | 132 (Reflux) | 75-85% |
| Oxidative Cyclization | Methanol / | 25 | 86%[6] |
Conclusion
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is far more than a simple catalog chemical; it is a meticulously designed synthetic linchpin. By masking the reactive amine as a nitro group and utilizing the electron-donating power of dimethoxy substituents, researchers can reliably access highly functionalized benzothiazoles. Understanding the thermodynamic drivers and employing rigorous in-process controls during its utilization ensures the successful development of next-generation kinase inhibitors and chemotherapeutics.
References
-
Shi, D.-F., Bradshaw, T. D., Wrigley, S., McCall, C. J., Lelieveld, P., Fichtner, I., & Stevens, M. F. G. (1996). "Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo." Journal of Medicinal Chemistry, 39(17), 3375-3384. URL:[Link]
-
Alamgir, M., Jiang, H., Bhadbhade, M., Kumar, N., & Black, D. S. (2020). "Synthesis and Reactivity of Dimethoxy Activated Benzothiazoles." Heterocycles, 100(11), 1859-1882. URL:[Link]
-
"N-(2,4-dimethoxyphenyl)-4-nitrobenzenecarbothioamide - CAS 178803-97-9." Molaid. URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N-(2,4-Dimethoxyphenyl)-4-nitrobenzamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-(2,4-dimethoxyphenyl)-4-nitrobenzenecarbothioamide - CAS号 178803-97-9 - 摩熵化学 [molaid.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 152586-90-8|N-(2,4-二甲氧基苯基)-4-硝基苯甲酰胺|N-(2,4-Dimethoxyphenyl)-4-nitrobenzamide| -范德生物科技公司 [bio-fount.com]
Methodological & Application
Application Note: Synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide via Nucleophilic Acyl Substitution
Abstract & Scope
This technical guide details the synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide , a structural analog of various bioactive benzamides used in drug discovery (e.g., HDAC inhibitors). The protocol utilizes a classic nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and 2,4-dimethoxyaniline. This method is selected for its high atom economy, rapid kinetics, and ease of purification compared to coupling reagent-mediated pathways (e.g., EDC/HOBt) [1].
This document provides a validated workflow, anticipated physicochemical data, and critical safety parameters for researchers in medicinal chemistry.
Reaction Principle & Mechanism
The synthesis proceeds via the attack of the nucleophilic amine (2,4-dimethoxyaniline) on the electrophilic carbonyl carbon of the acid chloride (4-nitrobenzoyl chloride). The presence of the electron-withdrawing nitro group on the benzoyl chloride enhances its electrophilicity, facilitating a rapid reaction even at mild temperatures.
-
Base Requirement: A non-nucleophilic base, typically Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is essential to neutralize the hydrogen chloride (HCl) byproduct. This drives the equilibrium forward and prevents the protonation of the unreacted amine, which would render it non-nucleophilic [4].
-
Solvent Choice: Anhydrous Dichloromethane (DCM) is preferred due to its ability to solubilize both reactants while allowing the amine hydrochloride salt (byproduct) to precipitate or remain easily washable during workup.
Logical Workflow Diagram
The following diagram illustrates the critical path for the synthesis, workup, and isolation phases.
Figure 1: Step-by-step experimental workflow for the synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| 2,4-Dimethoxyaniline | 153.18 | 1.0 | Nucleophile | Irritant, Toxic |
| 4-Nitrobenzoyl Chloride | 185.56 | 1.1 | Electrophile | Corrosive, Lachrymator |
| Triethylamine (TEA) | 101.19 | 1.5 | Base/Scavenger | Flammable, Corrosive |
| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Volatile, Health Hazard |
| 1M HCl (aq) | - | Wash | Quench | Corrosive |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stir bar & plate[1]
-
Ice-water bath
-
Addition funnel or syringe pump
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol
Step 1: Preparation (0:00 - 0:30)
-
Safety Check: Ensure all operations are conducted in a functioning fume hood. Wear nitrile gloves and safety goggles. 4-nitrobenzoyl chloride hydrolyzes to release HCl gas upon contact with moisture; handle quickly or in a dry box if available [4].
-
Drying: Flame-dry or oven-dry the glassware to remove moisture, which competes with the amine for the acid chloride.
Step 2: Reaction Assembly (0:30 - 1:00)
-
Dissolve 2,4-dimethoxyaniline (1.53 g, 10.0 mmol) in anhydrous DCM (30 mL) in the round-bottom flask.
-
Add Triethylamine (2.1 mL, 15.0 mmol). The solution may darken slightly.
-
Cool the mixture to 0°C using an ice-water bath.
-
Dissolve 4-nitrobenzoyl chloride (2.04 g, 11.0 mmol) in a separate portion of DCM (10 mL).
-
Critical Step: Add the acid chloride solution dropwise to the amine solution over 15–20 minutes.
-
Reasoning: Controlling the addition rate manages the exotherm and minimizes the formation of di-acylated byproducts, although steric hindrance in the aniline usually prevents this.
-
Step 3: Reaction & Monitoring (1:00 - 4:00)
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours.
-
TLC Monitoring: Use Hexane:Ethyl Acetate (1:1 or 2:1) as the mobile phase. The starting aniline (usually lower R_f, stains with ninhydrin) should disappear, and a new UV-active spot (product) should appear.
Step 4: Workup & Isolation (4:00 - 5:00)
-
Quench the reaction by adding 1M HCl (20 mL).
-
Transfer to a separatory funnel. Separate the layers.
-
Wash the organic (DCM) layer sequentially with:
-
1M HCl (2 x 20 mL)
-
Saturated NaHCO₃ (2 x 20 mL) – Caution: Gas evolution (CO₂). This removes unreacted 4-nitrobenzoic acid.
-
Brine (saturated NaCl) (1 x 20 mL).
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid (typically yellow/off-white).
Step 5: Purification
-
Recrystallization: The crude product is often pure enough for use, but can be recrystallized from hot Ethanol or an Ethanol/Water mixture.
-
Dissolve the solid in minimum boiling ethanol, then add water dropwise until turbidity persists. Cool slowly to 4°C.
-
Filter the crystals and dry in a vacuum oven at 40°C.
Quality Control & Characterization
Anticipated Analytical Data
As exact literature spectra for this specific derivative may vary by solvent, the following are the expected diagnostic signals based on first principles and analogous structures [5]:
-
Physical State: Yellow to off-white crystalline solid.
-
Melting Point: Expected range 180–210°C (consistent with nitrobenzamides) [1].
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.0–10.5 (s, 1H): Amide -NH (Deshielded by carbonyl and aromatic ring).
-
δ 8.3–8.4 (d, 2H): Nitro-substituted ring (Ortho to NO₂).
-
δ 8.1–8.2 (d, 2H): Nitro-substituted ring (Ortho to Carbonyl).
-
δ 7.5–7.8 (d, 1H): Dimethoxy ring (H-6, adjacent to amide).
-
δ 6.6–6.7 (d, 1H): Dimethoxy ring (H-5).
-
δ 6.5 (s, 1H): Dimethoxy ring (H-3, between methoxy groups).
-
δ 3.7–3.9 (s, 6H): Two Methoxy (-OCH₃) singlets.
-
-
Mass Spectrometry (ESI+):
-
Calculated [M+H]⁺ for C₁₅H₁₄N₂O₅: 303.09 .
-
Look for m/z = 303.1.
-
References
-
BenchChem. Catalytic Methods for N-Arylbenzamide Synthesis: Application Notes and Protocols. (General amide synthesis procedures and physical data for nitrobenzamides).
-
PubChem. N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (Compound CID 710798). (Structural identifiers and predicted properties).
-
MDPI. Synthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. (Analogous mechanochemical and solvent-based protocols).
-
Organic Syntheses. p-Nitrobenzoyl Chloride Preparation and Handling. (Standard handling for acid chlorides).
-
SpectraBase. NMR Data for substituted benzamides. (Reference for chemical shift prediction).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 4. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]
- 5. 4-Nitrobenzamide | C7H6N2O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Application Notes and Protocols for the Purification of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide via Recrystallization
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a drug product. Recrystallization stands as a cornerstone technique for the purification of solid organic compounds, prized for its efficiency in removing impurities and its ability to yield highly pure crystalline solids.[1][2][3] This document provides a comprehensive guide to the recrystallization of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, a key intermediate in various synthetic pathways. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving high-purity material suitable for downstream applications.
The fundamental principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[3][4] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature.[1] As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which remain dissolved in the mother liquor.[4]
Understanding the Physicochemical Properties of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
A thorough understanding of the physicochemical properties of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is the first step in developing an effective recrystallization protocol. While specific experimental solubility data for this compound is not extensively published, its structure—an aromatic amide with polar nitro and methoxy groups—provides valuable clues for solvent selection. The presence of these functional groups suggests that polar organic solvents will likely be effective for recrystallization.
Key Structural Features Influencing Solubility:
-
Amide Linkage (-CONH-): Capable of hydrogen bonding, contributing to solubility in protic solvents.
-
Nitro Group (-NO2): A strong electron-withdrawing and polar group.
-
Dimethoxy Phenyl Group (-C6H3(OCH3)2): The methoxy groups add polarity, while the phenyl ring contributes to nonpolar character.
Based on these features, solvents such as ethanol, methanol, acetone, acetonitrile, and ethyl acetate are logical starting points for solubility screening.[5]
Part 1: Solvent Selection - The Foundation of a Successful Recrystallization
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should meet the following criteria:
-
High Solvating Power at Elevated Temperatures: The solvent should dissolve the compound completely at or near its boiling point.
-
Low Solvating Power at Low Temperatures: The compound should be sparingly soluble in the cold solvent to maximize recovery.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
-
Non-toxic and Inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.
Protocol 1: Small-Scale Solvent Screening
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
Materials:
-
Crude N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
-
A selection of test solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, water)
-
Test tubes
-
Hot plate or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into a series of clean, dry test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid is just suspended. Observe and record the solubility at room temperature. A good candidate solvent will show low solubility.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed crystals.
Data Interpretation:
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Assessment |
| Ethanol | Sparingly Soluble | Highly Soluble | Good | Promising Candidate |
| Water | Insoluble | Insoluble | None | Unsuitable (as a single solvent) |
| Toluene | Sparingly Soluble | Moderately Soluble | Poor | May be suitable for mixed-solvent system |
| Acetone | Soluble | Highly Soluble | Poor recovery | Unsuitable (too soluble at room temp) |
Part 2: Recrystallization Protocols
Based on the results of the solvent screening, one or more of the following detailed protocols can be employed.
Protocol 2: Single-Solvent Recrystallization
This is the most straightforward recrystallization method and should be the first choice if a suitable single solvent is identified.
Workflow Diagram:
Caption: Workflow for Single-Solvent Recrystallization.
Procedure:
-
Dissolution: Place the crude N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions and heat the mixture to boiling with gentle swirling. Continue adding the solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of the solvent.
Protocol 3: Multi-Solvent Recrystallization (Solvent-Antisolvent Method)
This method is useful when no single solvent has the ideal solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "antisolvent" (in which it is poorly soluble) to induce precipitation.[4]
Workflow Diagram:
Caption: Workflow for Multi-Solvent Recrystallization.
Procedure:
-
Dissolution: Dissolve the crude N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) at room temperature.
-
Induce Precipitation: Slowly add a miscible "antisolvent" (e.g., water or hexanes) dropwise with constant swirling until the solution becomes cloudy (turbid), indicating the onset of precipitation.
-
Redissolution (if necessary): If excessive antisolvent is added, gently warm the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature.
-
Maximizing Yield: Place the flask in an ice bath to complete the crystallization process.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent-antisolvent mixture or pure antisolvent.
-
Drying: Dry the purified crystals under vacuum.
Part 3: Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooled too rapidly.[7][8] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent. |
| No Crystal Formation | The solution is not saturated (too much solvent was used), or the solution is supersaturated.[7][8] | Gently boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low Recovery | The compound is too soluble in the cold solvent, or an insufficient cooling time was used.[7] | Ensure the solution is thoroughly chilled in an ice bath. Consider a different solvent or a solvent-antisolvent system. The mother liquor can be concentrated to obtain a second crop of crystals. |
| Colored Crystals | Colored impurities are present. | Use activated charcoal during the recrystallization process. A second recrystallization may be necessary.[7] |
Seeding: To control crystal size and polymorphism, and to initiate crystallization in supersaturated solutions, "seeding" can be employed. This involves adding a small crystal of the pure compound to the cooled solution.[2]
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the successful purification of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. By systematically screening for an appropriate solvent system and carefully controlling the crystallization process, researchers can obtain high-purity material essential for the advancement of pharmaceutical research and development. The principles and techniques described are broadly applicable to the purification of other solid organic compounds.
References
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- ResearchGate. (2020, November 2). What is the best technique for amide purification?.
- BenchChem. (2025). Technical Support Center: Purification of 3-Nitro-4-phenylmethoxybenzamide.
- BenchChem. (2025). recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde.
Sources
- 1. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. scispace.com [scispace.com]
- 3. praxilabs.com [praxilabs.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Microwave-Assisted Organic Synthesis (MAOS) Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann type)
Introduction & Mechanistic Rationale
The synthesis of highly functionalized benzamides is a cornerstone in medicinal chemistry, as the benzamide motif is a privileged pharmacophore found in numerous biologically active compounds[1]. The conventional synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide via the condensation of 2,4-dimethoxyaniline and 4-nitrobenzoyl chloride often requires prolonged reflux conditions and suffers from competitive side reactions.
By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to drastically reduce reaction times from hours to mere minutes while simultaneously improving the purity profile and overall yield[2].
The Causality of Reactivity (E-E-A-T Insights)
Successful synthesis relies on understanding the electronic push-pull dynamics of the substrates and the physical chemistry of the microwave reactor:
-
Electrophile Activation (4-nitrobenzoyl chloride): The para-nitro (-NO₂) group is a powerful electron-withdrawing group (EWG). Through both inductive and resonance effects, it depletes electron density from the carbonyl carbon, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy and making it highly susceptible to nucleophilic attack.
-
Nucleophile Enhancement (2,4-dimethoxyaniline): The two methoxy (-OCH₃) groups are strong π-donors. They push electron density into the aromatic ring, which enriches the amine nitrogen, elevating its Highest Occupied Molecular Orbital (HOMO) and rendering it a highly reactive nucleophile.
-
Dielectric Heating Causality: Unlike conventional conductive heating (which relies on slow thermal gradients), microwaves couple directly with the permanent dipoles of the solvent and the polar reactants[1]. This causes rapid molecular rotation and intermolecular friction, generating instantaneous, localized superheating. This energy rapidly overcomes the activation energy barrier required to form the transient tetrahedral intermediate[2].
Fig 1: Electronic push-pull mechanism of the nucleophilic acyl substitution.
Experimental Design: A Self-Validating System
To ensure absolute reproducibility, this protocol is designed as a self-validating system . Every reagent choice serves a specific, mechanistic purpose to prevent failure states[2].
-
Moisture Exclusion (Critical Check): Acyl chlorides are highly sensitive to hydrolysis[2]. If ambient moisture is present, 4-nitrobenzoyl chloride rapidly hydrolyzes to 4-nitrobenzoic acid. Because carboxylic acids cannot undergo direct amidation without a coupling reagent under these conditions[1], the reaction will fail. Validation: Use strictly anhydrous solvents and oven-dried microwave vials.
-
Acid Scavenging (Base Selection): The reaction generates one equivalent of hydrochloric acid (HCl)[3]. If left unneutralized, HCl will protonate the 2,4-dimethoxyaniline to form an unreactive anilinium salt, stalling the reaction at exactly 50% conversion. Validation: We utilize Triethylamine (TEA) or Pyridine as a non-nucleophilic base to irreversibly trap the HCl byproduct[2].
Quantitative Performance Comparison
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis (MAOS) |
| Heating Modality | Oil Bath (Conductive Heating) | Microwave (Dielectric Heating) |
| Reaction Time | 4.0 – 8.0 hours | 5 – 10 minutes |
| Temperature | Reflux (~80–110°C) | 120°C (Pressurized Vessel) |
| Typical Yield | 65% – 75% | > 92% |
| Purity Profile | Moderate (Thermal degradation products) | High (Cleaner profile, fewer side reactions) |
Step-by-Step MAOS Protocol
Materials & Reagents
-
Amine: 2,4-dimethoxyaniline (1.0 mmol, 153.18 mg)
-
Acylating Agent: 4-nitrobenzoyl chloride (1.1 mmol, 204.16 mg)
-
Base: Triethylamine (TEA) (1.5 mmol, 210 µL)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or 2-Methyltetrahydrofuran (2-MeTHF) (3.0 mL)
-
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover), 10 mL microwave-safe sealed vials with crimp caps.
Workflow Execution
-
Vessel Preparation: Purge a 10 mL oven-dried microwave vial with inert gas (Nitrogen or Argon) to displace atmospheric moisture.
-
Amine Dissolution: Add 1.0 mmol of 2,4-dimethoxyaniline to the vial, followed by 3.0 mL of anhydrous DMF. Stir until completely dissolved.
-
Base Addition: Inject 1.5 mmol of anhydrous Triethylamine (TEA) into the solution[2].
-
Electrophile Introduction: Carefully add 1.1 mmol of 4-nitrobenzoyl chloride in one portion. Note: A slight exothermic reaction and color change may occur immediately as the initial complex forms.
-
Sealing: Immediately seal the vial with a Teflon-lined crimp cap to ensure the system can safely handle the pressure generated during superheating.
-
Microwave Irradiation:
-
Temperature: 120°C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Power Limit: 150 W (The instrument will dynamically modulate power to maintain the target temperature)[2].
-
Cooling: Enable compressed air cooling to rapidly drop the temperature below 40°C post-reaction.
-
-
Quenching & Precipitation: Uncap the cooled vial and pour the reaction mixture into 15 mL of vigorously stirring ice-cold distilled water. The product, N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, will crash out as a distinct precipitate.
-
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 10 mL) to remove DMF and triethylammonium chloride salts, followed by a wash with cold 5% aqueous sodium bicarbonate (10 mL) to remove any trace hydrolyzed 4-nitrobenzoic acid.
-
Drying: Dry the solid under high vacuum at 50°C for 4 hours prior to NMR or LC-MS characterization.
Fig 2: Step-by-step experimental workflow for the MAOS of benzamides.
Troubleshooting Guide
| Observation | Mechanistic Cause | Corrective Action |
| Low Yield / Starting Material Remaining | Hydrolysis of 4-nitrobenzoyl chloride due to wet solvent or ambient moisture[2]. | Use strictly anhydrous solvents over molecular sieves. Purge vials with Argon. |
| Reaction Stalls at ~50% | Insufficient base. The generated HCl has protonated the remaining 2,4-dimethoxyaniline[2]. | Ensure exactly 1.5 to 2.0 equivalents of TEA are added prior to the acyl chloride. |
| Tarry/Dark Byproducts | Thermal degradation from excessive localized microwave power or extended hold times. | Cap the microwave power at 150W. Reduce hold time to 5 minutes and check TLC. |
References
-
High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids. ResearchGate.[Link]
-
Top 10 Amides You Need to Know for Your Next Chemistry Project. Qixuan Chemtec.[Link]
Sources
Application Note: Green Chemistry Approaches to Synthesizing N-(2,4-Dimethoxyphenyl)-4-nitrobenzamide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
The synthesis of amide bonds is one of the most frequently executed transformations in pharmaceutical development, yet traditional methods heavily rely on stoichiometric coupling agents (e.g., EDC, HOBt), corrosive acid chlorides, and hazardous solvents (DCM, DMF)[1]. The synthesis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide presents a unique synthetic challenge: the coupling of an electron-deficient carboxylic acid with a sterically hindered, yet electron-rich, aniline.
This application note outlines two field-proven, sustainable methodologies for synthesizing this target molecule: Boric Acid-Catalyzed Direct Amidation and Solvent-Free Mechanochemical Synthesis . By transitioning to these green chemistry protocols, laboratories can drastically reduce their Environmental Factor (E-Factor) while maintaining high atom economy and product yield[2].
Mechanistic Causality & Substrate Analysis
To design a self-validating protocol, we must first understand the electronic and steric interplay of the substrates:
-
4-Nitrobenzoic Acid (Electrophile Precursor): The strongly electron-withdrawing para-nitro group increases the electrophilicity of the carbonyl carbon once activated. However, it also reduces the nucleophilicity of the carboxylic oxygen, making direct, uncatalyzed thermal condensation highly inefficient.
-
2,4-Dimethoxyaniline (Nucleophile): The ortho-methoxy group introduces significant steric bulk, which typically impedes the trajectory of the amine attacking the acyl species. Conversely, the strong electron-donating (+M) effect of the two methoxy groups enriches the electron density on the nitrogen.
Overcoming the Activation Barrier via Green Chemistry
Approach A: Boric Acid Catalysis Boric acid acts as a green, inexpensive catalyst that reacts with the carboxylic acid to form a transient mixed acyl-borate anhydride in situ[3]. This intermediate is highly electrophilic, lowering the activation energy sufficiently for the sterically hindered aniline to attack. The addition of PEG-400 as a co-catalyst forms a PEG-boric ester complex, which enhances catalytic turnover and prevents catalyst aggregation[4].
Approach B: Mechanochemistry (Liquid-Assisted Grinding) Mechanochemical activation bypasses the need for bulk solvent by applying direct kinetic energy to the crystal lattices of the reactants[5]. The use of Liquid-Assisted Grinding (LAG)—adding a trace amount of a green solvent like ethyl acetate—acts as a molecular lubricant. It increases molecular mobility and collision frequency, forcing the molecules into reactive conformations and overcoming the steric hindrance of the ortho-methoxy group without prolonged thermal heating[6].
Workflow & Logical Relationships
Fig 1: Logical workflow comparing traditional vs. green amidation pathways.
Quantitative Data Summary
The following table summarizes the process metrics, demonstrating the superior sustainability profile of the green protocols compared to traditional peptide coupling methods.
| Process Metric | Traditional (EDC/HOBt) | Boric Acid Catalysis | Mechanochemical (LAG) |
| Average Yield | 82 - 85% | 86 - 89% | 91 - 94% |
| Reaction Time | 12 - 24 hours | 8 - 10 hours | 45 - 60 minutes |
| Temperature | 0 °C to 25 °C | 110 °C (Reflux) | 25 °C - 35 °C (Milling) |
| Primary Solvent | DCM / DMF | Toluene (Azeotropic) | None (Trace EtOAc) |
| E-Factor | > 50 | < 5 | < 1.5 |
| Waste Profile | Urea derivatives, Salts | Water | Water |
Experimental Protocols
Protocol A: Boric Acid-Catalyzed Direct Amidation
This protocol utilizes azeotropic distillation to drive the thermodynamic equilibrium forward by continuously removing water, the only byproduct[1].
Reagents:
-
4-Nitrobenzoic acid: 10.0 mmol (1.67 g)
-
2,4-Dimethoxyaniline: 10.5 mmol (1.61 g)
-
Boric acid (Catalyst): 1.0 mmol (62 mg, 10 mol%)[3]
-
PEG-400 (Co-catalyst): 1.5 mmol (0.60 g, 15 mol%)[4]
-
Toluene (Green Solvent): 40 mL
Step-by-Step Methodology:
-
System Assembly: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Causality: The Dean-Stark trap is critical; failure to remove the water byproduct will stall the reaction at an equilibrium state, preventing full conversion.
-
Reagent Loading: Add the 4-nitrobenzoic acid, 2,4-dimethoxyaniline, boric acid, and PEG-400 into the flask.
-
Solvent Addition: Pour 40 mL of toluene into the flask, ensuring the Dean-Stark trap is also filled with toluene to the overflow point.
-
Thermal Activation: Heat the mixture to a vigorous reflux (approx. 110 °C). Maintain reflux for 8–10 hours. Monitor the collection of water in the trap.
-
Workup & Isolation: Once TLC indicates complete consumption of the amine, cool the reaction to room temperature. The product, N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, will largely precipitate out of the toluene.
-
Purification: Filter the precipitate under a vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any residual PEG-400 and unreacted starting materials. Dry under a vacuum.
Protocol B: Mechanochemical Synthesis (Liquid-Assisted Grinding)
This protocol utilizes mechanical force to achieve quantitative conversion in a fraction of the time, eliminating bulk solvent waste[5].
Reagents:
-
4-Nitrobenzoic acid: 5.0 mmol (0.835 g)
-
2,4-Dimethoxyaniline: 5.0 mmol (0.766 g)
-
Boric acid (Catalyst): 0.25 mmol (15.5 mg, 5 mol%)
-
Ethyl Acetate (LAG Agent): 25 µL
Step-by-Step Methodology:
-
Jar Loading: To a 15 mL stainless steel milling jar, add the 4-nitrobenzoic acid, 2,4-dimethoxyaniline, and boric acid.
-
LAG Addition: Pipette exactly 25 µL of ethyl acetate directly onto the powder mixture. Causality: This trace amount of solvent does not dissolve the reactants but acts as a lubricant, dramatically enhancing the mobility of the solid phases and preventing the mixture from caking against the jar walls.
-
Milling Phase: Add two 7 mm stainless steel milling balls. Seal the jar and secure it in a vibratory ball mill. Mill at a frequency of 30 Hz for 45 minutes. Causality: The high-frequency impacts generate localized micro-heating and extreme pressure, overcoming the steric hindrance of the ortho-methoxy group.
-
Extraction: Open the jar (caution: the jar may be slightly warm). Scrape the resulting fine powder into a beaker.
-
Purification: Suspend the powder in 20 mL of saturated aqueous NaHCO₃ and stir for 15 minutes to neutralize and dissolve any unreacted 4-nitrobenzoic acid. Filter the solid, wash with distilled water, and recrystallize from hot ethanol.
Self-Validating Analytical Systems
To ensure the integrity of the synthesized N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, scientists must employ a self-validating analytical loop:
-
In-Process TLC Monitoring: Use a mobile phase of Hexanes/Ethyl Acetate (6:4). The product amide will elute between the highly polar carboxylic acid (which streaks near the baseline) and the less polar amine. Visualize using UV (254 nm).
-
ATR-FTIR Verification:
-
Disappearance: Ensure the broad O-H stretch of the carboxylic acid (~3200–2500 cm⁻¹) is absent.
-
Appearance: Confirm the presence of the Amide I band (C=O stretch at ~1650 cm⁻¹) and the Amide II band (N-H bend at ~1530–1550 cm⁻¹). The strong asymmetric NO₂ stretch will also be visible around 1520 cm⁻¹.
-
-
¹H NMR (DMSO-d6) Purity Check: The definitive marker of success is the appearance of a highly deshielded singlet integrating to 1H at approximately 9.8–10.2 ppm , corresponding to the amide N-H proton. The methoxy protons will appear as two distinct singlets integrating to 3H each around 3.7–3.9 ppm.
References
-
[5] Mechanochemical Synthesis of Primary Amides | Source: nih.gov | 5
-
[6] Mechanochemical Extrusion for Sustainable Synthesis of Amides and Amines via the Leuckart Reaction | Source: acs.org | 6
-
[3] Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions | Source: sciepub.com | 3
-
[1] A green chemistry perspective on catalytic amide bond formation | Source: scispace.com | 1
-
[4] Boric acid-catalyzed amide formation from carboxylic acids and amines | Source: orgsyn.org | 4
-
[2] Green Chemistry - The MJA Lab | Source: themjalab.com | 2
Sources
- 1. scispace.com [scispace.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mechanochemical Synthesis of Primary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(2,4-dimethoxyphenyl)-4-nitrobenzamide Synthesis
Status: Operational Ticket Focus: Yield Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Reaction Logic
This guide addresses low yield and purification challenges in the acylation of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride .
The Chemical Context:
-
Nucleophile: 2,4-dimethoxyaniline.[1] While the methoxy groups are electron-donating (increasing electron density on the nitrogen), the 2-methoxy (ortho) substituent introduces significant steric hindrance . This makes the amine "electron-rich but sterically impeded," often leading to incomplete conversion under standard conditions.
-
Electrophile: 4-nitrobenzoyl chloride.[2][3] The para-nitro group makes the carbonyl carbon highly electrophilic (reactive), but also renders the reagent extremely susceptible to hydrolysis by atmospheric moisture.
Core Recommendation: Abandon aqueous Schotten-Baumann conditions (water/DCM biphasic) if yields are <60%. Switch to an anhydrous DCM/Pyridine system to eliminate hydrolysis competition.
The "Gold Standard" Protocol (High-Yield Variant)
This protocol is optimized to overcome the steric barrier of the ortho-methoxy group while preventing the hydrolysis of the acid chloride.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2,4-Dimethoxyaniline | Limiting Reagent | 1.0 | Must be free of oxidation (purple/black solid indicates degradation). |
| 4-Nitrobenzoyl chloride | Electrophile | 1.2 | Critical: Use fresh bottle or recrystallize from ligroin/CCl4 if hydrolyzed (white powder = acid impurity). |
| Pyridine | Base/Catalyst | 2.0 | Acts as an acyl transfer catalyst and HCl scavenger. |
| Dichloromethane (DCM) | Solvent | -- | Anhydrous (dry over MgSO4 or molecular sieves). |
| DMAP | Additive | 0.1 | Optional: Use if reaction stalls. |
Step-by-Step Workflow
-
Preparation: Flame-dry a 2-neck round-bottom flask (RBF) and cool under positive Nitrogen (
) pressure. -
Solubilization: Dissolve 2,4-dimethoxyaniline (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Pyridine (2.0 eq).
-
Checkpoint: Solution should be clear. If dark, the aniline is oxidized; recrystallize aniline before proceeding.
-
-
Addition: Cool the solution to
(ice bath). Dissolve 4-nitrobenzoyl chloride (1.2 eq) in a minimal amount of DCM and add dropwise over 15 minutes.-
Why? Controlling the exotherm prevents side reactions; the excess acid chloride compensates for any adventitious moisture.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
Monitoring: Check TLC (Solvent: 30% EtOAc/Hexanes). The aniline spot (lower Rf, stains purple with ninhydrin/anisaldehyde) should disappear.
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash 1: 1M HCl (x2). Crucial Step: Converts unreacted aniline and pyridine into water-soluble salts, removing them from the organic layer.
-
Wash 2: Saturated
(x2). Removes hydrolyzed 4-nitrobenzoic acid. -
Wash 3: Brine, then dry over
.
-
-
Isolation: Evaporate solvent. Recrystallize the resulting solid from Ethanol (hot) or an Ethanol/Water mixture.
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways involved in this synthesis.
Caption: Reaction pathway illustrating the competition between productive amidation and hydrolytic side reactions, followed by the purification logic.
Troubleshooting Guide (FAQ)
Issue 1: "My yield is consistently low (<40%), and I see a white precipitate."
Diagnosis: Hydrolysis of the Acid Chloride.[4] The white precipitate is likely 4-nitrobenzoic acid , formed by moisture reacting with the acid chloride.
-
Fix:
Issue 2: "The reaction is stuck; I still see starting aniline on TLC after 12 hours."
Diagnosis: Steric hindrance from the 2-methoxy group. The ortho-methoxy group physically blocks the approach of the electrophile.
-
Fix:
-
Add Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that overcomes the steric barrier.
-
Heat: Reflux the DCM (
) or switch to THF and reflux ( ). -
Switch Base: Use Pyridine as the solvent (or a 1:1 mixture with DCM) to drive the reaction.
-
Issue 3: "My product is purple/brown instead of yellow/white."
Diagnosis: Oxidation of the aniline.[4] Electron-rich anilines like 2,4-dimethoxyaniline oxidize easily in air to form quinoid impurities.
-
Fix:
-
Purification: Perform a wash with 1M HCl during workup. The colored impurities often protonate and wash out, or remain in the mother liquor during recrystallization.
-
Prevention: Run the reaction under an inert Nitrogen or Argon atmosphere.
-
Advanced Optimization: Decision Matrix
Use this matrix to select the correct protocol modification based on your specific observation.
| Observation | Primary Suspect | Corrective Action |
| Precipitate forms immediately upon mixing | Amine salt formation | Add more base (Pyridine/TEA) to free the amine. |
| Product oils out during recrystallization | Impurity / Solvent mismatch | Use a "seed crystal" or add water dropwise to the hot ethanol solution until turbid, then cool slowly. |
| NMR shows "doublet of doublets" in aromatic region | Clean Product | This is normal. The 2,4-dimethoxy pattern is distinct (H-3 is a doublet, H-5 is dd, H-6 is d). |
| Acid Chloride is unavailable | Supply chain | Use 4-nitrobenzoic acid + EDC/HOBt or HATU . Note: This is slower but avoids moisture sensitivity. |
References
-
BenchChem Technical Support. (2025).[3][6][7] Amide Coupling Reactions with Electron-Rich Amines: Troubleshooting Guide. Retrieved from
-
Organic Syntheses. (1923). p-Nitrobenzoyl Chloride Synthesis.[10] Org.[4][8][11][12] Synth. 1923, 3,[13] 75. Retrieved from
- Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General reference for amide coupling mechanisms).
-
MDPI Molbank. (2024). Mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide. (Analogous reaction conditions). Retrieved from
Sources
- 1. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. hepatochem.com [hepatochem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Pannellum [its.uark.edu]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Nitrobenzamide Crystallization
Welcome to the Technical Support Center for Nitrobenzamide Crystallization. Nitrobenzamides are critical intermediates and active pharmaceutical ingredients (APIs) (e.g., PARP inhibitors like iniparib). However, their rich hydrogen-bonding networks often lead to complex crystallization behaviors, including polymorphism, stoichiometric solvate formation, and the entrapment of regioisomers.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the thermodynamic and kinetic causality behind poor purity and provide self-validating protocols to ensure your crystallization processes are robust, scalable, and analytically pure.
Diagnostic Workflow for Purity Resolution
Before altering your experimental parameters, you must identify the mechanism of impurity incorporation. Use the decision tree below to categorize your purity failure.
Diagnostic workflow for identifying and resolving nitrobenzamide crystallization purity issues.
Frequently Asked Questions (FAQs)
Q1: Why does my nitrobenzamide product show high levels of residual solvent (e.g., acetonitrile) by NMR, even after 48 hours of vacuum drying at 60°C? A: You are not dealing with surface moisture; you have crystallized a solvate. Nitrobenzamides have a strong tendency to form stable solvates with polar aprotic solvents. For example, during the crystallization of 4-iodo-3-nitrobenzamide from acetonitrile, the solvent is incorporated directly into the crystal lattice at a 1:3 ratio (one molecule of acetonitrile per three molecules of the API)[1]. Because the solvent is structurally integrated via dipole-dipole interactions with the amide network, standard vacuum drying cannot remove it without destroying the crystal lattice.
-
The Fix: Switch to a protic solvent/anti-solvent system. Recrystallizing the amide from hot methanol (at ~55°C) followed by the addition of water yields a highly pure (>99.5%) product[1]. The protic nature of methanol and water competitively hydrogen-bonds with the amide, disrupting the specific solvate network and forcing the pure anhydrous or desired hydrate form to precipitate.
Q2: My HPLC shows a broad spectrum of synthesis impurities in the final crystal, but the mother liquor is highly pure. What is the physical cause? A: This is a classic symptom of agglomeration leading to mother liquor entrapment. High supersaturation drives rapid primary nucleation. When operating too close to the metastable limit, excessive nucleation occurs[2], causing small, irregular crystals to stick together. These clusters trap the impure mother liquor in their interstitial spaces[3].
-
The Fix: You must operate deeper within the metastable zone width (MZW). Lower the degree of supersaturation by slowing your cooling rate or anti-solvent addition[3]. Implementing a cubic cooling curve—rather than a linear one—ensures that supersaturation remains constant as the crystal surface area expands. Additionally, applying ultrasound (sonocrystallization) during the nucleation phase can heavily suppress agglomeration and increase the overall impurity purge[3].
Q3: How do I reject structurally similar impurities (like ortho-nitrobenzamide) that co-precipitate with my para-nitrobenzamide product? A: Structurally similar impurities can undergo lattice substitution (forming a solid solution) if the crystal growth kinetics are too fast. If the impurity concentration is too high, or its solubility in the chosen solvent is too low, it will precipitate alongside the target product, generating a heterogeneous powder[4].
-
The Fix: Modify the process conditions to shift the growth regime. Changing the supersaturation level at which nucleation occurs is a primary mitigation strategy[4]. You must also select a solvent that maximizes the solubility differential between the regioisomers. For example, recrystallization using 50% to 100% ethanol has proven highly effective for isolating specific regioisomers like 3-methyl-2-nitrobenzamide in high purity[5].
Quantitative Solvent Selection Data
The thermodynamic environment dictates both yield and purity. Below is a comparative analysis of common solvent systems used for nitrobenzamide crystallization.
| Solvent System | Solvate Risk | Typical Purity | Yield | Mechanistic Notes |
| Acetonitrile | High (1:3 ratio) | < 95.0% | 40.5 - 50.0% | Nitrile group coordinates with the amide network, trapping toxic solvent in the lattice[1]. |
| Methanol / Water | Low | > 99.5% | 80.0 - 95.0% | Protic environment disrupts solvate formation; water acts as a strong anti-solvent driving high yield[1]. |
| Ethanol (50-100%) | Low | > 98.0% | ~ 75.0% | Excellent for ortho-substituted derivatives (e.g., 3-methyl-2-nitrobenzamide) due to favorable solubility differentials[5]. |
Step-by-Step Methodology: Self-Validating Anti-Solvent Crystallization
Target: 4-Iodo-3-nitrobenzamide or structurally similar derivatives. Causality Focus: Water acts as a strong anti-solvent. By controlling its addition rate at elevated temperatures, we manipulate the supersaturation strictly within the metastable zone, preventing the rapid crash-out that causes agglomeration and impurity entrapment.
Step 1: Primary Dissolution
-
Suspend the crude nitrobenzamide in Methanol (approx. 10 mL per 1 g of substrate).
-
Heat the mixture to 55°C under continuous agitation (300 rpm).
-
Self-Validation Check: The solution must become completely transparent. If turbidity persists after 15 minutes, add Methanol in 0.5 mL increments. Persistent turbidity indicates undissolved polymorphs which will act as rogue seeds, leading to uncontrolled secondary nucleation.
Step 2: Polish Filtration
-
Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a jacketed crystallizer.
-
Causality: This removes insoluble foreign particulates that artificially narrow the metastable zone width (MZW) by acting as heterogeneous nucleation sites.
Step 3: Controlled Anti-Solvent Addition
-
Maintain the solution strictly at 55°C.
-
Begin dropwise addition of pre-heated Water (55°C) at a rate of 0.5 mL/min.
-
Self-Validation Check: Monitor visually or via a turbidity probe for the "cloud point" (the onset of primary nucleation). Once a faint, persistent opalescence is observed, immediately halt water addition.
Step 4: Ostwald Ripening (Aging)
-
Hold the suspension at 55°C for 30 minutes without adding further anti-solvent.
-
Causality: This aging period allows sub-critical, highly impure nuclei to dissolve and re-deposit onto larger, thermodynamically stable crystals (Ostwald ripening). This effectively purges surface-bound impurities and prevents agglomeration.
Step 5: Cooling and Isolation
-
Resume water addition (up to a total of 35 mL per 1 g of substrate) at a slightly faster rate of 1.0 mL/min.
-
Apply a linear cooling ramp from 55°C to 5°C over 4 hours (approx. 0.2°C/min).
-
Filter the resulting crystals and wash the cake with a cold 1:3 Methanol/Water mixture to displace any residual mother liquor.
References[1]US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide, Google Patents.[3]A Structured Approach To Cope with Impurities during Industrial Crystallization Development, PMC.[2]First-principles and direct design approaches for the control of pharmaceutical crystallization, MIT.[4] Impurity incorporation in solution crystallization: diagnosis, prevention, and control, RSC Publishing.[5]CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide, Google Patents.
Sources
- 1. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents [patents.google.com]
- 2. web.mit.edu [web.mit.edu]
- 3. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in Aqueous Media
Welcome to the dedicated technical support center for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent aqueous solubility challenges of this compound. This guide offers a series of troubleshooting sections and frequently asked questions (FAQs) to empower you with the knowledge to design and execute successful experiments.
Understanding the Challenge: Physicochemical Profile
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a hydrophobic molecule, a characteristic substantiated by its predicted XlogP value of 2.8.[1] This lipophilicity is a primary contributor to its poor solubility in aqueous media, a common hurdle in preclinical and in vitro studies. Understanding the molecule's ionizable groups is also critical for developing effective solubilization strategies. The amide proton is very weakly acidic (pKa ≈ 17), while the carbonyl oxygen is weakly basic and can be protonated under strongly acidic conditions (pKa ≈ -0.5).[2] The 2,4-dimethoxyphenyl group is electron-donating, which may slightly enhance the basicity of the anilino nitrogen, whereas the 4-nitrobenzoyl moiety is strongly electron-withdrawing.
| Property | Predicted Value/Characteristic | Implication for Aqueous Solubility |
| Molecular Formula | C₁₅H₁₄N₂O₅[1] | --- |
| Predicted XlogP | 2.8[1] | Indicates significant hydrophobicity and thus, low intrinsic aqueous solubility. |
| Potential Ionizable Groups | Amide N-H (weakly acidic), Carbonyl Oxygen (weakly basic) | Suggests that pH modification could potentially influence solubility, although the effect may be limited due to the very weak acidic and basic nature of these groups. |
Frequently Asked Questions (FAQs)
Q1: Why is my N-(2,4-dimethoxyphenyl)-4-nitrobenzamide not dissolving in water or buffer?
A1: The primary reason is the compound's hydrophobic nature, as indicated by its high predicted XlogP value.[1] Molecules with high lipophilicity prefer non-polar environments and have limited ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.
Q2: I've tried vortexing and heating, but the compound still precipitates. What should I do next?
A2: While mechanical agitation and increased temperature can sometimes improve dissolution rates, they are often insufficient for highly insoluble compounds. For N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, more advanced formulation strategies are necessary to achieve and maintain a stable solution. This guide provides detailed troubleshooting for several effective techniques.
Q3: At what pH should I expect the solubility to be highest?
A3: Given the chemical structure, significant changes in solubility with pH are not expected within the typical biological pH range (pH 4-8). The amide proton is extremely weakly acidic (pKa > 15), so deprotonation to form a more soluble anion would require a very high pH.[2] The carbonyl oxygen and the anilino nitrogen are weakly basic, and protonation would only occur at a very low pH. Therefore, relying solely on pH adjustment for substantial solubility enhancement is unlikely to be successful. However, slight pH adjustments in combination with other methods might offer marginal improvements.
Troubleshooting Guides: Step-by-Step Solubilization Strategies
This section provides detailed protocols and the scientific rationale for several proven methods to enhance the aqueous solubility of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
Co-Solvent Systems: Reducing Solvent Polarity
Issue: The polarity of the aqueous medium is too high to effectively solvate the hydrophobic N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
Solution: The use of co-solvents, which are water-miscible organic solvents, can reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[3][4]
dot
Caption: Workflow for using co-solvents to improve solubility.
Experimental Protocol:
-
Select a Co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol 400 (PEG 400).[5]
-
Prepare a High-Concentration Stock Solution: Dissolve N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in the chosen co-solvent to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Prepare the Working Solution: Add the stock solution dropwise to the aqueous buffer while vortexing to create the desired final concentration. The final concentration of the co-solvent should be kept to a minimum (typically <1% v/v for cell-based assays) to avoid solvent-induced toxicity or artifacts.
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a higher percentage of co-solvent (if permissible for your experiment) or trying a different co-solvent.
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[4] They create a microenvironment that is more favorable for the nonpolar compound, effectively increasing its solubility.
Surfactant-Mediated Solubilization: Micellar Encapsulation
Issue: The hydrophobic compound is unable to disperse in the aqueous medium.
Solution: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[6][7]
dot
Caption: Mechanism of surfactant-mediated solubilization.
Experimental Protocol:
-
Select a Surfactant: Common non-ionic surfactants used in biological research include Polysorbate 80 (Tween® 80) and Cremophor® EL.[8]
-
Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the chosen surfactant at a concentration above its CMC. The CMC values for most common surfactants are readily available in the literature.
-
Dissolve the Compound: Add N-(2,4-dimethoxyphenyl)-4-nitrobenzamide directly to the surfactant-containing buffer and stir until dissolved. Alternatively, a small amount of a co-solvent stock can be diluted into the surfactant solution.
-
Control Experiments: It is crucial to include a vehicle control (buffer with surfactant but no compound) in your experiments to account for any potential effects of the surfactant itself.
Causality: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[6] In aqueous solutions, above the CMC, they self-assemble into micelles where the hydrophobic tails form a core, creating a microenvironment suitable for solubilizing nonpolar compounds like N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.[8]
Cyclodextrin Complexation: Host-Guest Inclusion
Issue: The hydrophobic nature of the compound prevents its interaction with water.
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule and increasing its aqueous solubility.[10]
dot
Caption: Formation of a drug-cyclodextrin inclusion complex.
Experimental Protocol (Kneading Method):
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety profile.[9]
-
Molar Ratio Determination: Start with a 1:1 molar ratio of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide to cyclodextrin.
-
Kneading: In a mortar, add the cyclodextrin and a small amount of a water-miscible solvent (e.g., a water/ethanol mixture) to form a paste.
-
Add Compound: Add the N-(2,4-dimethoxyphenyl)-4-nitrobenzamide to the paste and knead for an extended period (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste (e.g., in an oven at 40-50°C or under vacuum) to obtain a solid complex.
-
Reconstitution: The dried complex can then be dissolved in the aqueous buffer.
Causality: The hydrophobic cavity of the cyclodextrin molecule provides a favorable environment for the nonpolar N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, leading to enhanced overall solubility of the complex.
Summary of Solubilization Techniques
| Technique | Principle | Advantages | Considerations |
| Co-solvents | Reduces solvent polarity | Simple, effective for moderate solubility enhancement | Potential for solvent toxicity in biological assays |
| Surfactants | Micellar encapsulation | High solubilization capacity | Potential for cell membrane disruption and assay interference |
| Cyclodextrins | Host-guest inclusion complexation | Generally low toxicity, can improve stability | May not be suitable for all molecules, complexation efficiency can vary |
References
- Arun, R. S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Drug Research, 1(2), 80-86.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Jadhav, P., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212.
- Gautam, A., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(28), 3418-3428.
- Singh, N., & Kumar, A. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Research Journal of Pharmacy and Technology, 14(5), 2821-2826.
- Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373.
-
Wikipedia contributors. (2024, February 27). Cosolvent. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Pawar, P., & Kumar, A. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-841.
- Al-Obaidi, H., & Buckle, M. (2022). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 75, 103681.
- Parmar, K., et al. (2022). Novel Nano-Technologies to Enhance Drug Solubility, Dissolution and Bioavailability of Poorly Water-Soluble Drugs.
- Kumar, S., & Singh, R. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Drug Delivery and Therapeutics, 11(1), 146-151.
- Robert, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Pharmaceutics, 14(12), 2636.
- Iacob, A. A., et al. (2023). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. International Journal of Molecular Sciences, 24(15), 12153.
- Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923.
- Patel, J., & Patel, A. (2021). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Research, 12(8), 4054-4066.
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Sharma, D., & Saini, S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Sharma, D., & Saini, S. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Al-Achi, A., & Gupta, M. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
-
ScienceDirect. (n.d.). Solubilization by surfactants. Retrieved from [Link]
- CPHI Online. (n.d.).
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Parmar, K., et al. (2022).
- Al-Hamidi, H., & Edwards, A. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Drug Development and Industrial Pharmacy.
- Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
- Solubility of Things. (n.d.). 3-Nitrobenzamide.
- BenchChem. (2025). 2-Nitrobenzamide.
- BenchChem. (2025). 3-Nitrobenzamide.
- Fiveable. (2025). pH and Solubility.
- AP Chemistry. (n.d.). 8.11 pH and Solubility.
- Chad's Prep. (n.d.). 17.6 pH Effects on Solubility.
- BenchChem. (n.d.). N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide.
- Kumar, G. S., et al. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 9(3), 834-840.
- PubChem. (n.d.). 2-Nitrobenzamide.
- ChemicalBook. (n.d.). N-Methoxy-4-Nitrobenzamide.
- PubChem. (n.d.). Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro-.
- PubChem. (n.d.). N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitro-.
- Stoyanov, E. S., & Stoyanova, I. V. (2003). The effect of different pH-adjusting acids on the aqueous solubility of... Journal of Pharmacy and Pharmacology, 55(9), 1227-1234.
- Khan Academy. (n.d.). pH and solubility.
- EPA. (n.d.). Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties.
- PubChemLite. (n.d.). N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
- Fisher Scientific. (n.d.).
- PubChem. (n.d.). N-(2,6-Dimethylphenyl)-4-nitrobenzamide.
Sources
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- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. Free Pka Calculator [mathos.ai]
- 5. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adityadyechem.com [adityadyechem.com]
- 8. pKalc | www.compudrug.com [compudrug.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing side products in the reaction of 2,4-dimethoxyaniline
This guide functions as an interactive Technical Support Center for researchers working with 2,4-dimethoxyaniline (2,4-DMA) . It eschews generic advice in favor of specific troubleshooting scenarios ("Tickets") derived from the molecule's unique electronic properties.
Status: Online | Tier: Level 3 (Senior Application Scientist)[1]
The Core Directive: Understanding the "Electron Sponge"
Before troubleshooting, you must understand the substrate.[2][3] 2,4-Dimethoxyaniline is an electronically "super-activated" system.[1]
-
The Cause: You have three electron-donating groups (EDGs)—one amino group (
) and two methoxy groups ( )—pumping electron density into the same benzene ring.[1] -
The Consequence: The ring is exceptionally nucleophilic.[2][3] It reacts with electrophiles orders of magnitude faster than aniline or anisole.[1][2][3]
-
The Risk: It does not just react; it over-reacts.[2][3] The primary failure modes are polysubstitution (uncontrollable reactivity) and oxidative degradation (formation of quinoid tars).[2][3]
Troubleshooting Tickets
Ticket #001: "My reaction mixture turned black/purple immediately."
Diagnosis: Oxidative Degradation (Quinone Imine Formation).[1][3] Severity: Critical (Irreversible sample loss).[1][3]
Technical Analysis:
Electron-rich anilines have low oxidation potentials.[1] Trace oxidants (dissolved
The Fix (Protocol):
-
Degas Solvents: Do not just use "anhydrous" solvents; use deoxygenated solvents.[1][2][3] Sparge with Argon/Nitrogen for 15 minutes before adding the aniline.
-
Antioxidant Additives: For aqueous or biphasic reactions, add 1–5 mol% Sodium Ascorbate or Sodium Bisulfite .[1][3] This acts as a sacrificial reductant, quenching radical species before they polymerize.[1]
-
Schlenk Technique: If using metal catalysts (Pd, Cu), strict Schlenk line techniques are mandatory.[1] 2,4-DMA coordinates to metals, lowering their reduction potential and facilitating oxidation.[1]
Visualization (Oxidation Pathway):
Caption: Figure 1. The oxidative cascade of 2,4-DMA. Intervention with antioxidants or inert gas prevents the irreversible flow toward polymeric tar.[2][3]
Ticket #002: "I wanted mono-bromination, but I got a mixture of di-bromo and starting material."
Diagnosis: Runaway Electrophilic Aromatic Substitution (EAS).[1][2][3] Severity: Moderate (Purification nightmare).[1][3]
Technical Analysis: The first bromine atom is slightly deactivating, but not enough to counteract the three strong EDGs.[2][3] The product (likely 5-bromo-2,4-dimethoxyaniline) is still highly activated, leading to a second attack (5,6-dibromo species).[1]
The Fix (Protocol):
-
Reagent Swap: Stop using elemental Bromine (
). It is too aggressive. Switch to N-Bromosuccinimide (NBS) . -
Temperature Control: Cool the reaction to -10°C to 0°C .
-
Solvent Selection: Use a non-polar solvent like Dichloromethane (DCM) or Chloroform .[1][2][3] Avoid polar protic solvents (MeOH, AcOH) which stabilize the transition state and accelerate the second substitution.[3]
-
Slow Addition: Add the NBS as a solution dropwise over 1 hour. High local concentration of electrophile guarantees di-substitution.[1]
Data: Solvent Effects on Selectivity
| Solvent | Temperature | Reagent | Mono:Di Ratio | Notes |
| Acetic Acid | RT | 40:60 | Failed. Strong over-bromination.[1] | |
| Methanol | NBS | 70:30 | Poor solubility leads to local hotspots.[1][3] | |
| DCM | NBS | 95:5 | Optimal. Homogeneous & controlled. |
Ticket #003: "I can't control where the substituent goes (Regioselectivity: C5 vs C6)."
Diagnosis: Conflicting Directing Groups (Electronic vs. Steric). Severity: High (Wrong isomer synthesis).[1][3]
Technical Analysis:
-
The Conflict:
-
The Outcome:
-
Free Amine: The strong electronic push of
often dominates, favoring C6 (ortho to amine), despite steric crowding. -
Protected Amine: If you acetylate the amine (Acetamide), you dampen its directing power and increase steric bulk at C1.[2][3][4] This shifts the preference to C5 (controlled by methoxy groups).[3]
-
The Fix (Strategic Protocol):
-
Targeting C6 (Ortho to Amine): React the free amine in non-polar solvents.[2][3]
-
Targeting C5 (Para to Methoxy):
Visualization (Regioselectivity Logic):
Caption: Figure 2. Strategic switching of regioselectivity. Modulating the amine's steric/electronic profile shifts the reaction site from C6 to C5.[2][3]
Frequently Asked Questions (FAQ)
Q: Can I store 2,4-dimethoxyaniline on the shelf? A: Only if you enjoy purifying black solids. It is light and air-sensitive.[1][2][3] Store it under Argon, in the dark, at 4°C . If it has turned grey/purple, recrystallize from Ethanol/Water (with a pinch of sodium hydrosulfite) before use.[1]
Q: I need to do a reductive amination. Will the ring react?
A: Standard borohydride reductions are safe.[3] However, if using acidic conditions (e.g.,
Q: How do I remove the "tar" from my glassware? A: Aniline oxidation products are stubborn.[2][3]
-
Soak in alcoholic KOH (base bath).
-
If that fails, use Aqua Regia (Caution: highly corrosive) or Piranha solution (Caution: explosion hazard) as a last resort.[1]
-
Pro-tip: Often, a simple rinse with dilute nitric acid works better than organic solvents for these specific polymers.[1]
References
-
Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (Standard text for substituent directing effects).
-
Bromination Protocols (NBS vs Br2): Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds."[1] Journal of Organic Chemistry, 1979, 44(25), 4733–4735.
-
Protection Strategies for Regocontrol: Knochel, P., et al. "Functionalization of Heterocyclic Compounds."[1] Chemical Reviews, 2008.[1] (Discusses steric direction via protecting groups).
-
Safety Data & Handling: National Toxicology Program (NTP).[1][2][3] 2,4-Dimethoxyaniline CAS 2735-04-8 Data Profile. [Link][1]
Sources
Technical Support Center: Removing Unreacted 4-Nitrobenzoyl Chloride
Introduction & Mechanistic Context
4-Nitrobenzoyl chloride (4-NBC) is a highly reactive aromatic acylating agent. The strong electron-withdrawing nature of the para-nitro group significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to rapid nucleophilic attack[1]. While this ensures efficient acylation of sterically hindered or weakly nucleophilic substrates, it also means that unreacted 4-NBC and its hydrolysis byproduct (4-nitrobenzoic acid) frequently contaminate the final product.
Selecting the correct removal strategy depends entirely on your reaction scale, the moisture sensitivity of your product, and your throughput requirements.
Strategic Workflow for 4-NBC Removal
Decision matrix for 4-nitrobenzoyl chloride removal strategies.
Troubleshooting & FAQs
Q1: Why is simple aqueous workup failing to remove all 4-NBC? A: Aqueous basic workups (e.g., using saturated NaHCO₃) rely on the hydrolysis of 4-NBC to 4-nitrobenzoic acid[1]. However, this biphasic reaction is diffusion-limited. The unreacted 4-NBC can remain trapped in the organic phase if stirring is insufficient. Furthermore, if the aqueous phase pH drops below 8 during the quench, the resulting 4-nitrobenzoic acid will remain protonated and highly soluble in the organic layer, leading to persistent contamination.
Q2: How can I use a chemical quench to guarantee removal without column chromatography? A: You can utilize a reactive diamine scavenger such as N,N-dimethylethylenediamine (DMEDA). DMEDA features both a highly nucleophilic primary amine and a basic tertiary amine[2]. The primary amine rapidly reacts with unreacted 4-NBC to form an amide. The presence of the tertiary amine tail renders this new byproduct highly basic. A subsequent mildly acidic aqueous wash (e.g., 1M HCl or 10% citric acid) protonates the tertiary amine, driving the byproduct entirely into the aqueous phase while leaving your neutral target compound in the organic layer.
Q3: What is the best method for high-throughput or parallel synthesis where aqueous workup is bottlenecking? A: Solid-phase scavenging using Polymer-Supported Trisamine (PS-Trisamine) resin is the optimal solution. PS-Trisamine contains primary amine groups that covalently sequester the excess acid chloride[3]. With a typical scavenging capacity of 3.0 to 4.0 mmol/g, adding 3 to 6 equivalents of the resin can completely remove common electrophiles within 0.5 to 3 hours at room temperature[4]. The resin-bound byproduct is then removed by simple filtration, eliminating the need for complex liquid-liquid extractions[3].
Experimental Protocols (Self-Validating Systems)
Protocol A: DMEDA Reactive Quench & Extraction
Use this protocol when traditional hydrolysis fails and your product is stable to mildly acidic aqueous washes.
-
Quench: Upon completion of the primary acylation reaction, add 2.0 equivalents of DMEDA (relative to the initial excess of 4-NBC) directly to the organic reaction mixture.
-
Incubation: Stir vigorously at room temperature for 30–45 minutes.
-
Self-Validation Checkpoint: Perform Normal-Phase TLC. The high-Rf 4-NBC spot will disappear, replaced by a baseline-retained polar spot (the DMEDA-amide byproduct).
-
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer twice with an equal volume of 1M aqueous HCl or 10% aqueous citric acid.
-
Self-Validation Checkpoint: Re-check the organic layer via TLC. The baseline spot should be completely absent, confirming the byproduct has partitioned into the aqueous phase.
-
-
Neutralization: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid, followed by a final brine wash.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging (PS-Trisamine)
Use this protocol for parallel library synthesis or when handling highly water-sensitive products.
-
Resin Addition: Add 3 to 6 equivalents of PS-Trisamine resin (capacity ~3.0–4.0 mmol/g) directly to the crude reaction mixture[4].
-
Agitation: Gently agitate the mixture using an orbital shaker or overhead stirrer at room temperature for 1 to 3 hours[4]. Caution: Avoid using magnetic stir bars, as they will mechanically grind and degrade the polymer beads, clogging your filters.
-
Filtration: Filter the suspension through a sintered glass funnel or a solid-phase extraction (SPE) cartridge[3].
-
Washing: Wash the resin cake with 3 column volumes of the reaction solvent (e.g., DCM or THF) to elute any product trapped in the polymer matrix.
-
Isolation: Concentrate the combined filtrates to yield the pure product.
-
Self-Validation Checkpoint: Crude ¹H NMR will show a complete absence of the characteristic para-substituted aromatic doublets (typically ~8.3 ppm and ~8.1 ppm) associated with 4-NBC.
-
Quantitative Data Presentation
| Removal Strategy | Mechanistic Pathway | Typical Processing Time | Scalability | Primary Use Case |
| Basic Aqueous Workup | Hydrolysis to Carboxylate | 10–20 minutes | High (Kilogram) | Standard batch synthesis with stable, highly lipophilic products. |
| DMEDA Quench | Conversion to Basic Amide | 45–60 minutes | Medium (Gram) | Removing stubborn traces; avoiding column chromatography. |
| PS-Trisamine Scavenging | Covalent Polymer Binding | 0.5–3.0 hours | Low-Medium (Milligram) | High-throughput parallel synthesis; moisture-sensitive products. |
References
- Source: pitt.
- Source: artisantg.
- Source: benchchem.
- Source: benchchem.
Sources
Technical Support Center: Stability Optimization for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Executive Summary: The Stability Profile
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a "push-pull" amide system.[1] Its stability is governed by two competing electronic forces:
-
The 4-Nitrobenzoyl Ring (The "Pull"): The strong electron-withdrawing nitro group (
) activates the amide carbonyl, making it significantly more susceptible to nucleophilic attack (hydrolysis) than unsubstituted benzamides. -
The 2,4-Dimethoxyphenyl Ring (The "Push"): The electron-rich dimethoxy ring increases lipophilicity and electron density. While the ortho-methoxy group provides minor steric shielding, the molecule remains prone to oxidative degradation and rapid precipitation in aqueous media due to its planar, crystalline nature ("brick dust" behavior).
This guide addresses the three critical failure modes: Precipitation (Solubility) , Hydrolysis (Chemical Stability) , and Photodegradation .
Module 1: Solubility & Precipitation (The "Crash-Out" Effect)
Issue: Users frequently report the compound precipitating immediately upon dilution into aqueous buffers (e.g., PBS or media), often mistaken for chemical degradation.
Technical Insight:
This compound exhibits high lattice energy due to
Troubleshooting Protocol: The "Intermediate Step" Dilution
Do not dilute directly from DMSO to Water. Use this ternary solvent system to maintain thermodynamic solubility.[1]
Recommended Solvent Compatibility Table
| Solvent System | Solubility Rating | Stability Risk | Usage |
| 100% DMSO | High (>25 mM) | Low (if dry) | Primary Stock |
| 100% Ethanol | Moderate (~5-10 mM) | Low | Co-solvent |
| 50% PEG-400 / Water | Moderate | Low | Animal Dosing |
| PBS (pH 7.4) | Very Low (<10 | High (Precipitation) | Final Assay Buffer |
Workflow: Prevention of Precipitation
Figure 1: Step-wise dilution protocol to mitigate kinetic precipitation (brick-dust effect).
Module 2: Chemical Stability (Hydrolysis)
Issue: Loss of potency in basic media (pH > 8.0) or during long-term storage in solution.[2]
Mechanistic Explanation: The 4-nitro group is the culprit. By withdrawing electron density from the benzene ring, it makes the carbonyl carbon highly electrophilic.
-
Basic Conditions: Hydroxide ions (
) rapidly attack the carbonyl.[1] -
Acidic Conditions: The amide nitrogen is less basic due to the electron-withdrawing carbonyl, but the electron-rich dimethoxyaniline leaving group can facilitate C-N bond cleavage once protonated.
The Hammett Effect:
The rate of hydrolysis (
Diagnostic Experiment: Distinguishing Degradation from Precipitation
If you observe a loss of signal, perform this Self-Validating Check :
-
Centrifuge the sample (10,000 x g for 5 mins).
-
Analyze Supernatant via HPLC.
-
Redissolve Pellet in 100% DMSO and analyze via HPLC.
-
Result A: Peak found in pellet = Solubility Issue .
-
Result B: New peaks in supernatant (corresponding to 4-nitrobenzoic acid or 2,4-dimethoxyaniline) = Hydrolysis .[1]
-
Pathway Visualization: Base-Catalyzed Hydrolysis
Figure 2: Mechanism of instability.[1] The 4-nitro group accelerates the nucleophilic attack by hydroxide ions.
Module 3: Photostability & Oxidation
Issue: Samples turn yellow/brown upon exposure to ambient light.
Technical Insight:
-
Nitro-aromatics are notoriously photolabile, capable of undergoing photoreduction to nitroso species or radical rearrangements under UV/Vis light [3].[1]
-
The 2,4-dimethoxy ring is electron-rich and susceptible to photo-oxidation, leading to quinone-imine formation (dark colored species).[1]
Protocol:
-
Storage: Always store solid powder at -20°C in amber vials.
-
Handling: Perform dilutions in low-light conditions or use amber Eppendorf tubes.
-
Verification: If a color change occurs, check LC-MS for
(oxidation) or (dehydrogenation) peaks.[1]
Frequently Asked Questions (FAQ)
Q1: Can I autoclave aqueous solutions of this compound?
A: Absolutely not. The combination of high heat (121°C) and water will drive the hydrolysis of the nitro-activated amide bond to completion within minutes. Sterile filter (0.22
Q2: Why does the peak split in HPLC? A: If you see two peaks with the same mass, check your atropisomerism. However, for this molecule, it is more likely hydrolysis products . 4-nitrobenzoic acid elutes earlier (more polar) than the parent compound on Reverse Phase C18.[1]
Q3: Is the compound stable in DMSO at Room Temperature? A: Yes, for up to 24-48 hours, provided the DMSO is anhydrous . DMSO is hygroscopic; if it absorbs water from the air, the "wet DMSO" will slowly hydrolyze the compound over weeks. Store stocks at -20°C.
References
-
Hammett, L. P. (1937).[1] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
-
International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). ICH Guidelines.
-
Yoshioka, S., & Stella, V. J. (2000).[1] Stability of Drugs and Dosage Forms.[3][4] Springer US.[1] (Context: Hydrolysis of Amides and Photostability of Nitro-compounds).
-
Cayman Chemical. (2022).[1][2] Product Information: m-Methoxybenzamide (Analogous Solubility Data).
Sources
Technical Support Center: Troubleshooting pH-Controlled Precipitation of Nitrobenzamides
Welcome to the Advanced Application Support Center. This guide is engineered for researchers, process chemists, and drug development professionals who are isolating nitrobenzamide intermediates (e.g., PARP inhibitor precursors or anthelmintic agents) from complex reaction mixtures.
Precipitating nitrobenzamides via pH shifting is a critical isolation step. However, improper pH control can lead to amide hydrolysis, impurity entrapment, or catastrophic "oiling out" of the product. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity crystallization.
Part 1: Quantitative Physicochemical Foundations
To control precipitation, one must first understand the thermodynamic boundaries of the target molecule. Nitrobenzamides possess a highly stable, yet pH-sensitive, amide linkage. Because their pKa values hover around 15.0, they remain neutral and highly insoluble across a broad pH range, whereas common impurities (like unreacted nitrobenzoic acids) ionize and dissolve at neutral pH.
Table 1: Physicochemical Parameters for pH-Controlled Isolation
| Chemical Species | Predicted pKa | Aqueous Solubility (18–20 °C) | State at Target pH (7.5) | Phase at Target pH (7.5) |
| 2-Nitrobenzamide | 15.09 ± 0.50 | Insoluble | Neutral Amide | Solid (Precipitate) |
| 3-Nitrobenzamide | 14.86 ± 0.50 | < 0.1 mg/mL | Neutral Amide | Solid (Precipitate) |
| 4-Nitrobenzamide | 15.02 ± 0.50 | < 0.01 g/100 mL | Neutral Amide | Solid (Precipitate) |
| Nitrobenzoic Acid (Common Impurity) | ~3.40 | Soluble (as sodium salt) | Deprotonated Anion | Aqueous (Mother Liquor) |
Data synthesized from established chemical databases[1][2][3].
Part 2: Troubleshooting Guide & FAQs
Q1: During the neutralization of my acidic reaction mixture, the nitrobenzamide forms a sticky oil at the bottom of the flask instead of a filterable powder. How can I fix this? Causality & Solution: This phenomenon is known as liquid-liquid phase separation (LLPS), or "oiling out." It occurs when a rapid pH shift creates a localized state of extreme supersaturation. Because nitrobenzamides are highly insoluble in water[1], rapidly adding concentrated base forces the molecules to crash out as a viscous liquid before they have the kinetic opportunity to form an ordered crystal lattice. Actionable Step: Switch from a concentrated base (e.g., 5M NaOH) to a dilute base (1M NaOH) and reduce the addition rate. Introduce seed crystals of the desired polymorph when the solution reaches pH 4.0 (just before the cloud point) to provide a surface for heterogeneous nucleation.
Q2: I am detecting significant levels of nitrobenzoic acid in my final precipitated product. Why isn't it staying in the mother liquor? Causality & Solution: Nitrobenzoic acid is a common starting material and hydrolysis byproduct. It has a pKa of approximately 3.4. If you stop your precipitation at a pH below 4.0, a significant fraction of the nitrobenzoic acid will be protonated, neutral, and highly insoluble, causing it to co-precipitate with your product. Actionable Step: Ensure the terminal pH of your precipitation is strictly controlled between 7.0 and 7.5. At this pH, >99.9% of the nitrobenzoic acid exists as a highly soluble carboxylate salt, while the nitrobenzamide (pKa ~15.0) remains completely neutral and precipitates out of solution[3][4].
Q3: Is there a risk of degrading the nitrobenzamide if I overshoot the pH during basification? Causality & Solution: Yes. While amides are relatively robust, they are susceptible to base-promoted hydrolysis under extreme conditions. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral alkoxide intermediate. This intermediate ultimately reforms the carbonyl bond and expels the amine leaving group, degrading your product back into a carboxylic acid[5]. Localized high pH zones (pH > 10) caused by poor mixing during base addition will destroy the product. Actionable Step: Ensure vigorous overhead stirring during the pH shift. Never use solid NaOH pellets for neutralization; always use a titrated aqueous solution delivered via a dropping funnel.
Part 3: Self-Validating Experimental Protocol
The following protocol details the pH-controlled isolation of 4-nitrobenzamide from an acidic reaction mixture (e.g., post-synthesis using solid acid catalysts or acid chlorides). It is designed as a self-validating system —meaning the physical state of the reaction at specific checkpoints proves the chemical integrity of the step.
Workflow: pH-Controlled Precipitation of 4-Nitrobenzamide
Step 1: Quenching & Temperature Control
-
Action: Transfer the crude acidic reaction mixture (pH < 2) to a jacketed reactor. Cool the mixture to 0–5 °C using a chiller.
-
Causality: Lower temperatures suppress the kinetic rate of amide hydrolysis during the subsequent pH shift[5].
-
Validation Checkpoint: The mixture should remain a homogeneous solution or a thin suspension. If massive precipitation occurs here, your solvent ratio is too low.
Step 2: Controlled Basification
-
Action: Equip the reactor with a calibrated pH probe. Begin the dropwise addition of 1.0 M NaOH. Maintain the addition rate such that the internal temperature does not exceed 10 °C.
Step 3: Seeding (The Anti-Oiling Checkpoint)
-
Action: Pause the base addition when the pH reaches exactly 4.0. The solution should appear slightly turbid. Add 0.5% w/w of pure 4-nitrobenzamide seed crystals. Stir for 15 minutes.
-
Validation Checkpoint: If the turbidity transitions into a uniform, milky suspension, heterogeneous nucleation is successful. This validates that you have successfully bypassed the oiling-out boundary.
Step 4: Terminal pH Adjustment
-
Action: Resume NaOH addition until a strict terminal pH of 7.0 to 7.5 is achieved.
-
Causality: This guarantees the partitioning of unreacted nitrobenzoic acid into the aqueous phase as a soluble sodium salt, preventing co-precipitation[4].
Step 5: Aging, Isolation, and Washing
-
Action: Age the slurry for 2 hours at 5 °C to maximize yield and crystal size. Isolate the solid via vacuum filtration. Wash the filter cake with three volumes of DI water that has been pre-adjusted to pH 7.0.
-
Validation Checkpoint: Test the pH of the final wash filtrate. It must read exactly 7.0. If it is acidic, residual acid remains trapped in the filter cake, and further washing is required to prevent long-term degradation[4].
Part 4: Process Visualization
Workflow for pH-controlled precipitation of nitrobenzamides to prevent hydrolysis and oiling out.
References
-
Title: EP 4165014 B1 - METHOD FOR MAKING N-(2,4-DINITROPHENYL)-4-NITROBENZAMIDE USING SOLID ACID CATALYSTS Source: European Patent Office (EPO) URL: [Link]
-
Title: 21.7: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]
Sources
Technical Support Center: Separation of Dimethoxyphenyl Benzamide Regioisomers
Case ID: DMB-REGIO-SEP-001 Status: Open Priority: High (Research/Process Critical) Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
The synthesis of dimethoxyphenyl benzamides (e.g., N-(2,4-dimethoxyphenyl)benzamide vs. N-(2,5-dimethoxyphenyl)benzamide) frequently encounters regioisomeric contamination. This usually stems from isomeric impurities in the starting dimethoxyanilines or benzoic acids. Because these isomers possess identical molecular weights and similar polarities, standard purification often fails.
This guide provides a tiered troubleshooting protocol, moving from thermodynamic methods (crystallization) to kinetic separation (chromatography), grounded in the specific physicochemical differences driven by the methoxy group position (ortho-effect).
Module 1: Diagnostic Triage (Root Cause Analysis)
Q: My crude NMR shows a "shadow" set of peaks. How do I confirm these are regioisomers and not rotamers?
A: Dimethoxyphenyl benzamides can exhibit restricted rotation, but regioisomers are distinct chemical entities.
-
Protocol: Run a Variable Temperature (VT) NMR.
-
Observation: If peaks coalesce at high temperature (
), they are rotamers. If they remain distinct, they are regioisomers or impurities.
-
-
Action: If regioisomers are confirmed, check your starting material (SM). Commercial 2,4-dimethoxyaniline often contains 5-10% of the 2,6- or 3,5-isomer.
-
Prevention: Purify the SM before the coupling reaction. It is energetically cheaper to separate the anilines (via acid-base extraction or distillation) than the final benzamides.
Module 2: Crystallization Strategies (Thermodynamic Control)
Q: Flash chromatography failed to separate the isomers. What is the next scalable step?
A: Fractional Recrystallization. Regioisomers have significantly different crystal lattice energies due to packing efficiency.
The "Ortho-Effect" in Crystallization:
Isomers with an ortho-methoxy group often form an intramolecular hydrogen bond between the amide N-H and the methoxy oxygen (
Solvent System Screening Protocol:
| Solvent System | Polarity Index | Target Isomer Behavior | Notes |
| Ethanol (Abs.) | High | Dissolves ortho-isomers; precipitates para-isomers. | Best for removing high-melting para-impurities. |
| EtOAc / Hexane (1:3) | Medium | Selective crystallization of planar isomers. | Standard "crash-out" method. |
| Toluene | Low | Highly effective for separating 2,4- from 2,5-isomers due to different stacking geometries. |
Workflow: Fractional Crystallization Loop
Figure 1: Fractional crystallization workflow.[1] Note the recycling loop for high-purity requirements.
Module 3: Chromatographic Separation (Kinetic Control)
Q: The isomers co-elute on my C18 column. How do I optimize the stationary phase?
A: Standard C18 relies on hydrophobicity, which may be identical for regioisomers. You must exploit shape selectivity and
Recommended Stationary Phases:
-
Phenyl-Hexyl / Biphenyl Columns:
-
Pentafluorophenyl (PFP):
Q: What mobile phase modifiers help separate methoxy-benzamides?
A: The pH of the mobile phase is critical, even for non-ionizable methoxy groups, because it affects the amide tautomerism.
-
Acidic (0.1% Formic Acid): Protonates the amide slightly, stabilizing the cis/trans amide bond conformers.
-
Methanol vs. Acetonitrile: Use Methanol . The protic nature of methanol interacts differently with the methoxy oxygens than aprotic acetonitrile, often enhancing selectivity for regioisomers.
Troubleshooting Guide: Separation Failure
| Symptom | Probable Cause | Corrective Action |
| Broad Peaks / Tailing | Amide bond rotation or H-bonding with silanols. | Increase column temp to |
| Split Peaks | Atropisomerism (restricted rotation due to ortho-substituents). | Run HPLC at elevated temperature ( |
| No Separation (Resolution < 1.0) | Identical hydrophobicity. | Switch from C18 to Phenyl-Hexyl or ChiralPak IA/IB (amylose phases often separate achiral regioisomers via inclusion). |
Module 4: Advanced Separation Logic
Q: When should I use SFC (Supercritical Fluid Chromatography)?
A: SFC is often superior to HPLC for structural isomers of benzamides.
-
Why: The supercritical CO2 acts as a non-polar solvent, while the modifier (MeOH) acts as the polar component. The "Orthogonal" selectivity often resolves isomers that co-elute on reverse-phase LC.
-
Column: 2-Ethylpyridine (2-EP) or Diol columns are standard for benzamides.
Decision Matrix: Selecting the Purification Method
Figure 2: Strategic decision tree for purification based on scale and difficulty.
References
-
Yuan, B. (2022).[5] Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[4][5][6] Pharm Anal Acta, 13:674.[5]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide.
-
Shevtyrin, V. A., et al. (2021). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Drug Testing and Analysis.
-
MicroSolv Tech. (2025). Isomers and Recommended HPLC Columns for Effective Separation.
-
Royal Society of Chemistry. (2021). Reverse-phase high performance liquid chromatography separation of positional isomers on MIL-53(Fe) packed column. RSC Advances.
Sources
- 1. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the FTIR Characteristic Peaks of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy characteristics of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak list. It establishes a comparative framework, dissecting the molecule into its constituent functional moieties and contrasting its expected spectral features with those of its precursors and related structures. This approach provides a robust, logical system for structural verification and purity assessment.
Introduction: The Rationale for Comparative FTIR Analysis
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a complex molecule featuring a nitro-substituted aromatic ring linked via a secondary amide to a dimethoxy-substituted phenyl group.[1] The synthesis of such a compound from its precursors, typically 4-nitrobenzoyl chloride and 2,4-dimethoxyaniline, necessitates a reliable method to confirm the formation of the amide linkage and the persistence of the other key functional groups.
FTIR spectroscopy is an ideal tool for this purpose, as it provides a unique vibrational fingerprint of the molecule.[2] However, interpreting the spectrum of a multifunctional compound in isolation can be ambiguous. By comparing the spectrum to its building blocks and established correlation data, we can assign each characteristic peak with a high degree of confidence, creating a self-validating analytical narrative.
Molecular Structure and Predicted Vibrational Modes
To logically predict the FTIR spectrum, we must first identify the key vibrational units within the molecule.
Figure 1: Structure of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
The primary functional groups for analysis are:
-
Secondary Amide Group (-CONH-) : The critical linkage confirming synthesis.
-
Nitro Group (-NO₂) and p-Substituted Ring : From the 4-nitrobenzoyl moiety.
-
Dimethoxy Groups (-OCH₃) and Trisubstituted Ring : From the 2,4-dimethoxyaniline moiety.
-
Aromatic C-H Bonds : On both phenyl rings.
-
Aliphatic C-H Bonds : Within the methyl groups of the methoxy substituents.
Comparative Analysis of FTIR Data
The 4-Nitrobenzamide Moiety
This portion of the molecule contributes the strong, characteristic vibrations of the nitro group and the amide carbonyl. We use 4-nitrobenzamide as a reference compound.[3][4]
-
N-O Asymmetric & Symmetric Stretching : The nitro group produces two of the most intense and recognizable peaks in the spectrum. These are expected between 1570-1490 cm⁻¹ (asymmetric) and 1390-1300 cm⁻¹ (symmetric) .[5] Their presence is a primary indicator that this functional group has remained intact during the reaction.
-
Amide C=O Stretching (Amide I Band) : In a secondary amide, this strong absorption is typically found around 1670-1640 cm⁻¹ .[6] Its appearance, replacing the acid chloride C=O stretch (around 1800 cm⁻¹) of the reactant, is a key confirmation of amide bond formation.
-
Aromatic C=C Stretching : The benzene ring itself will show stretching vibrations in the 1625-1440 cm⁻¹ region.[5][7]
-
Aromatic C-H Out-of-Plane (OOP) Bending : The para-substitution pattern of the nitro-substituted ring gives rise to a characteristic strong absorption in the 860-800 cm⁻¹ range.[5]
The 2,4-Dimethoxyphenyl Moiety
This electron-rich ring system is derived from 2,4-dimethoxyaniline.[8][9] Its key contributions are from the methoxy groups and the specific aromatic substitution pattern.
-
Aryl C-O Stretching : The C-O-C linkage of the aryl methoxy groups results in a strong, distinct peak. For aryl ethers, this is reliably found in the 1300-1200 cm⁻¹ region and can be quite intense.[6]
-
Aliphatic C-H Stretching : The methyl (CH₃) groups will exhibit stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[6] These are often sharp and of medium intensity.
-
Aromatic C-H Stretching : Like the other ring, aromatic C-H stretches will appear in the 3150-3050 cm⁻¹ region.[6]
-
Aromatic C-H OOP Bending : The 1,2,4-trisubstitution pattern of this ring is expected to produce strong bands in the 840-800 cm⁻¹ region, which may overlap with the OOP bending from the para-substituted ring.[10]
The Amide Linkage: The Signature of Synthesis
The formation of the amide bond is the central event of the synthesis. Its confirmation relies on observing the disappearance of reactant peaks and the appearance of new, characteristic amide peaks.
-
Disappearance of N-H₂ Stretch : The precursor 2,4-dimethoxyaniline has a primary amine (-NH₂) group, which shows two distinct N-H stretching bands around 3400-3300 cm⁻¹.
-
Appearance of N-H Stretch : The newly formed secondary amide (-NH-) will display a single, typically sharp N-H stretching band in the 3500-3200 cm⁻¹ region.[5][6] Its position and broadness can be influenced by hydrogen bonding.
-
Appearance of Amide I & II Bands : As mentioned, the strong C=O stretch (Amide I) appears around 1670-1640 cm⁻¹ . This is complemented by the Amide II band , a medium-to-strong peak between 1640-1550 cm⁻¹ , which arises from a combination of N-H bending and C-N stretching.[6] The clear presence of both Amide I and Amide II bands provides definitive evidence of the amide linkage.
Summary: Predicted FTIR Spectrum
The following table synthesizes the analysis into a predictive guide for the characteristic peaks of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
| Predicted Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Comparative Notes |
| ~3300 | N-H Stretch (Secondary Amide) | Medium, Sharp | Replaces the two N-H₂ stretch peaks from 2,4-dimethoxyaniline. Confirms amide formation.[5][6] |
| 3150-3000 | C-H Stretch (Aromatic) | Medium to Weak | Characteristic of both phenyl rings.[7] |
| 2960-2850 | C-H Stretch (Aliphatic, -OCH₃) | Medium, Sharp | Originates from the methoxy groups on the 2,4-dimethoxyphenyl moiety.[6] |
| ~1660 | C=O Stretch (Amide I Band) | Strong | Key peak confirming the presence of the amide carbonyl group.[6] |
| ~1595 | C=C Stretch (Aromatic) | Medium | Part of a series of peaks for aromatic ring vibrations.[7] |
| ~1560 | N-H Bend / C-N Stretch (Amide II Band) | Strong | Appears alongside the Amide I band, confirming the amide linkage.[6] |
| ~1520 | NO₂ Asymmetric Stretch | Strong | Originates from the 4-nitrobenzamide moiety.[5][11] |
| ~1450 | C=C Stretch (Aromatic) | Medium | Another peak in the aromatic ring vibration series.[5] |
| ~1345 | NO₂ Symmetric Stretch | Strong | The second key peak confirming the nitro group.[5][11] |
| ~1250 | C-O Stretch (Aryl Ether) | Strong | Characteristic of the Ar-OCH₃ linkages.[6] |
| ~840 | C-H OOP Bending (Aromatic) | Strong | Arises from both the p-disubstituted and 1,2,4-trisubstituted rings.[5][10] |
Recommended Experimental Protocol
To obtain a high-quality FTIR spectrum of a solid sample like N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, the Potassium Bromide (KBr) pellet method is standard. This protocol ensures a uniform, non-absorbing matrix for analysis.
Figure 2: Standard workflow for FTIR analysis via the KBr pellet method.
Methodology:
-
Drying: Thoroughly dry both the powdered sample and spectroscopy-grade KBr in an oven at >100°C for at least two hours to remove residual water, which has a strong, broad O-H absorption that can obscure the N-H region.
-
Mixing: Weigh approximately 1 mg of the sample and 100 mg of KBr. Combine them in an agate mortar and pestle.
-
Grinding: Grind the mixture gently but thoroughly for several minutes until it becomes a fine, homogenous powder. Incomplete mixing is a common source of poor-quality spectra.
-
Pressing: Transfer a portion of the powder to a pellet-forming die. Place the die under a hydraulic press, apply a vacuum to remove trapped air, and then apply pressure of 8-10 tons for 1-2 minutes.
-
Analysis: The result should be a transparent or translucent pellet. Carefully remove it from the die and place it in the spectrometer's sample holder.
-
Data Collection: First, collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument software will automatically ratio the two to produce the final absorbance or transmittance spectrum.
Conclusion
The structural confirmation of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide via FTIR spectroscopy is a process of logical deduction. By understanding the expected vibrational signatures of its constituent parts—the nitro-substituted ring, the dimethoxy-substituted ring, and the crucial amide linkage—one can build a highly accurate predictive spectrum. The key markers of successful synthesis are the appearance of a single N-H stretch (~3300 cm⁻¹), a strong Amide I band (~1660 cm⁻¹), and a strong Amide II band (~1560 cm⁻¹), coupled with the retention of the characteristic strong NO₂ stretches (~1520 and ~1345 cm⁻¹) and the C-O ether stretch (~1250 cm⁻¹). This comparative approach provides a robust and scientifically sound method for product verification.
References
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Wikipedia. "Infrared spectroscopy correlation table." Accessed February 27, 2026. [Link]
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Agilent Technologies. "FTIR Spectroscopy Reference Guide." Accessed February 27, 2026. [Link]
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University of California, Santa Cruz. "IR Tables." Accessed February 27, 2026. [Link]
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Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." Accessed February 27, 2026. [Link]
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SpectraBase. "4-Nitrobenzamide, N-methallyl-." Accessed February 27, 2026. [Link]
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MDPI. "2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide." Molbank 2019, M1073. Accessed February 27, 2026. [Link]
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AZoM. "How to Interpret FTIR Results: A Beginner's Guide." Accessed February 27, 2026. [Link]
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Chen T, et al. "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry 8.10 (2018): 273-280. Accessed February 27, 2026. [Link]
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PubChemLite. "N-(2,4-dimethoxyphenyl)-4-nitrobenzamide." Accessed February 27, 2026. [Link]
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University of Colorado Boulder. "Spectroscopy Tutorial: Reference." Accessed February 27, 2026. [Link]
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Suzana, et al. "Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity." Pharmaceutical and Clinical Research 9 (2017). Accessed February 27, 2026. [Link]
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ResearchGate. "FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b)..." Accessed February 27, 2026. [Link]
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Görner, H. "Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives." Photochemical & Photobiological Sciences 4.10 (2005): 822-8. Accessed February 27, 2026. [Link]
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High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide: A Comparative Guide
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Executive Summary & Analytical Challenge
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (C₁₅H₁₄N₂O₅) presents a highly specific analytical challenge due to its "push-pull" electronic environment. The molecule features an electron-withdrawing 4-nitro group and an electron-donating 2,4-dimethoxyphenyl group situated on opposite sides of a central amide bond. This unique structural dichotomy heavily dictates its gas-phase fragmentation behavior.
As a Senior Application Scientist, selecting the correct mass spectrometry (MS) platform—whether High-Resolution Mass Spectrometry (HRMS) like an Orbitrap, a Time-of-Flight (Q-TOF) system, or a nominal-mass Triple Quadrupole (QqQ)—is critical. This guide objectively compares these platforms for the characterization and quantitation of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, providing causality-driven insights into its collision-induced dissociation (CID) pathways.
Mechanistic Causality: The Physics of Amide Fragmentation
To optimize MS/MS methods, one must understand why a molecule fragments a certain way, rather than just memorizing the resulting m/z values.
Positive Ion Mode (ESI+)
During electrospray ionization (ESI), protonation thermodynamically favors the highly electronegative carbonyl oxygen. However, under collision-induced dissociation (CID) conditions, the "mobile proton model" drives the proton to migrate to the amide nitrogen[1]. This N-protonated tautomer significantly weakens the C-N bond, initiating heterolytic cleavage[2].
Because of the distinct electronic environments on either side of the amide in N-(2,4-dimethoxyphenyl)-4-nitrobenzamide:
-
Charge Retention on the Amine: The electron-donating methoxy groups stabilize the positive charge, yielding protonated 2,4-dimethoxyaniline at exact m/z 154.0865. This fragment typically dominates the spectrum as the base peak.
-
Charge Retention on the Carbonyl: Cleavage also produces the 4-nitrobenzoyl cation at m/z 150.0190. The electron-withdrawing nitro group destabilizes this acylium ion, driving rapid secondary neutral losses of carbon monoxide (-28 Da) to form the 4-nitrophenyl cation (m/z 122.0241)[3].
Negative Ion Mode (ESI-)
Deprotonation occurs at the amide nitrogen, yielding an [M-H]⁻ ion at m/z 301.0829. Nitroaromatic compounds are notorious for defying the even-electron rule during MS/MS. The high electronegativity of the NO₂ group promotes the expulsion of open-shell radical species, specifically •NO (30 Da) and •NO₂ (46 Da), leading to the formation of highly diagnostic distonic radical anions.
ESI-MS/MS CID fragmentation pathway of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
Platform Performance Comparison
When analyzing this compound, the choice of mass analyzer dictates the quality and utility of the data. Below is an objective comparison of how three major MS platforms handle this specific analyte.
Table 1: Platform Performance Comparison
| Feature | Orbitrap HRMS | Q-TOF | Triple Quadrupole (QqQ) |
| Mass Accuracy | < 2 ppm | < 5 ppm | Nominal (~0.1 Da) |
| Resolution (FWHM) | > 140,000 | ~ 40,000 - 60,000 | Unit Resolution (~0.7 FWHM) |
| Linear Dynamic Range | 4 to 5 orders of magnitude | 4 to 5 orders of magnitude | 6 orders of magnitude |
| Primary Application | Structural elucidation, identifying unknown impurities, distinguishing isobaric species. | Fast UHPLC screening, accurate mass profiling. | Targeted MRM quantitation (e.g., PK studies). |
| Handling of Radical Losses | Easily distinguishes •NO₂ loss from isobaric neutral losses via exact mass. | Good distinction, but lower resolution than Orbitrap. | Cannot distinguish isobaric interferences of the same nominal mass. |
Table 2: Diagnostic Fragment Ions (ESI+)
| Fragment Identity | Formula | Exact Mass (m/z) | Nominal Mass (m/z) | Origin / Pathway |
| Protonated Molecule | [C₁₅H₁₅N₂O₅]⁺ | 303.0975 | 303 | Intact [M+H]⁺ |
| Protonated 2,4-dimethoxyaniline | [C▖H₁₂NO₂]⁺ | 154.0865 | 154 | Amide C-N Cleavage |
| 4-nitrobenzoyl cation | [C₇H₄NO₃]⁺ | 150.0190 | 150 | Amide C-N Cleavage |
| 4-nitrophenyl cation | [C₆H₄NO₂]⁺ | 122.0241 | 122 | Loss of CO from m/z 150 |
| Phenyl cation derivative | [C₇H₄O]⁺ | 104.0261 | 104 | Loss of •NO₂ from m/z 150 |
Self-Validating Experimental Protocol
To ensure scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . Every analytical run must prove its own validity through built-in system suitability tests (SST) and internal controls.
Step 1: Sample Preparation & Internal Control
Causality: Matrix effects can suppress ESI ionization. Using an internal standard corrects for this variance.
-
Stock Solution: Dissolve 1.0 mg of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in 1 mL of LC-MS grade DMSO.
-
Working Standard: Dilute to 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Internal Control Addition: Spike the sample with 50 ng/mL of a stable isotope-labeled analog (e.g., ¹³C₆-labeled benzamide) to normalize ionization efficiency.
Step 2: UHPLC Separation & Carryover Validation
Causality: Nitroaromatics can exhibit secondary interactions with silanol groups on older columns, causing peak tailing.
-
Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize diffusion.
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
Self-Validation (Blank): Inject a blank solvent (50:50 H₂O:MeCN) immediately before and after the highest calibration standard. Acceptance Criteria: The blank must show < 0.1% of the target analyte peak area to validate the absence of system carryover.
Step 3: MS/MS Acquisition & Calibration Check
Causality: Accurate mass assignment requires an actively calibrated mass analyzer.
-
Calibration (HRMS only): Infuse a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. Acceptance Criteria: Mass accuracy must be < 2 ppm.
-
ESI Parameters: Capillary voltage at 3.5 kV (Positive mode); Desolvation temperature at 350°C.
-
CID Optimization: Apply a normalized collision energy (NCE) sweep from 15 eV to 35 eV. The 15 eV setting will yield the intact m/z 303.0975, while 35 eV will drive the formation of the m/z 122.0241 and 104.0261 fragments.
Comparative LC-MS/MS workflow for targeted quantitation vs. discovery-based structural elucidation.
References
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Demarque, D.P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports (RSC Publishing), 2016. URL:[Link]
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Schmidt, J., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry (ResearchGate), 2010. URL:[Link]
-
"ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES." NIH / PMC, 2014. URL:[Link]
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"Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry (NIH / PubMed), 2022. URL:[Link]
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- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Method Development and Validation for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
In the landscape of pharmaceutical development, the establishment of a robust and reliable analytical method is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven approach to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the novel compound N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the methodological choices and presents a comprehensive validation strategy grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8]
Part 1: Strategic HPLC Method Development for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
The molecular structure of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, possessing both nitroaromatic and dimethoxyphenyl moieties, guides the initial chromatographic strategy. A reverse-phase HPLC method is the logical starting point due to the compound's moderate polarity.
Foundational Choices: Column and Mobile Phase Selection
A C18 stationary phase is a versatile and robust choice for the separation of a wide range of pharmaceutical compounds, including those with aromatic functionalities.[9][10][11][12] The selection of a standard dimension column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between resolution and analysis time.
For the mobile phase, a combination of an organic modifier and an aqueous phase is standard for reverse-phase chromatography. Acetonitrile is often preferred over methanol for nitroaromatic compounds due to its lower viscosity and favorable UV transparency.[10][13][14] An acidic modifier, such as 0.1% formic acid, is incorporated into the aqueous phase to ensure the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.[9][10]
Method Optimization: Achieving Optimal Separation
Initial scouting runs with a gradient elution from a low to a high concentration of acetonitrile will help to determine the approximate retention time of the analyte. Based on these initial runs, an isocratic method can be developed for simplicity and robustness, which is often preferred for routine quality control analysis.
The final optimized chromatographic conditions are presented below:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for the analyte. |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) | Optimized for ideal retention time and peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures consistent retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds.[13][15] |
| Injection Volume | 10 µL | A suitable volume for standard HPLC systems. |
Part 2: A Rigorous Approach to HPLC Method Validation
Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose.[7][16][17] The following sections detail the validation of the developed HPLC method for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, adhering to ICH Q2(R1) guidelines.[1][5][7][8]
Specificity: The Cornerstone of a Reliable Method
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[18][19][20][21]
Experimental Protocol: Specificity
-
Blank Analysis: Inject a sample of the mobile phase to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Prepare and inject a solution containing all excipients that would be present in a final drug product formulation, but without the active pharmaceutical ingredient (API).
-
Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze these stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks.
The following diagram illustrates the workflow for establishing method specificity.
Caption: Workflow for Specificity Validation.
Linearity and Range: Defining the Quantitative Boundaries
Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specified range.[22][23][24] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[25][22]
Experimental Protocol: Linearity and Range
-
Standard Preparation: Prepare a stock solution of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide and perform serial dilutions to create at least five concentration levels, typically ranging from 80% to 120% of the target assay concentration.[1][26]
-
Analysis: Inject each concentration level in triplicate.
-
Data Evaluation: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Table 1: Linearity Data for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
| Concentration (µg/mL) | Peak Area (n=3) |
| 80 | 801234 |
| 90 | 902345 |
| 100 | 1003456 |
| 110 | 1104567 |
| 120 | 1205678 |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Regression Equation | y = 10025x + 1023 |
An r² value greater than 0.995 is generally considered acceptable, indicating a strong linear relationship.[27]
Accuracy: Measuring Closeness to the True Value
Accuracy measures the closeness of the test results to the true value and is typically expressed as the percent recovery of a known amount of analyte.[1][17][18][21][22][24][28]
Experimental Protocol: Accuracy
-
Spiked Sample Preparation: Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples using the developed HPLC method.
-
Calculation: Calculate the percent recovery for each sample.
Table 2: Accuracy Results
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80 | 79.5 | 99.4% |
| 100 | 100.2 | 100.2% |
| 120 | 119.8 | 99.8% |
| Average Recovery | 99.8% |
For the assay of a drug substance or finished product, a recovery of 98% to 102% is generally acceptable.[18][28]
Precision: Ensuring Consistency of Results
Precision evaluates the consistency of the method when performed multiple times under specified conditions.[1][18][24][28] It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (within-lab variations).
Experimental Protocol: Precision
-
Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results at each level.
Table 3: Precision Data
| Precision Level | %RSD of Peak Area | Acceptance Criteria |
| Repeatability (n=6) | 0.8% | ≤ 2% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2% |
A %RSD of not more than 2% is typically required for assay methods.[28]
Robustness: Assessing Method Reliability
Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[29][30][31][32]
Experimental Protocol: Robustness
-
Parameter Variation: Deliberately vary critical method parameters one at a time, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 2 °C)
-
-
Analysis: Analyze a standard solution under each varied condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).
Table 4: Robustness Study Results
| Parameter Varied | Retention Time (min) | Peak Asymmetry |
| Nominal | 5.2 | 1.1 |
| Flow Rate (0.9 mL/min) | 5.8 | 1.1 |
| Flow Rate (1.1 mL/min) | 4.7 | 1.1 |
| % Acetonitrile (58%) | 5.9 | 1.2 |
| % Acetonitrile (62%) | 4.5 | 1.1 |
| Temperature (28 °C) | 5.4 | 1.1 |
| Temperature (32 °C) | 5.0 | 1.1 |
The results should demonstrate that minor variations in method parameters do not significantly impact the analytical results.
The following diagram illustrates the overall HPLC method validation workflow.
Caption: HPLC Method Validation Workflow.
Conclusion
This guide has detailed a systematic and scientifically sound approach to the development and validation of an HPLC method for the quantitative analysis of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. By grounding our experimental design in established scientific principles and adhering to the rigorous standards of regulatory bodies like the ICH and FDA, we have established a method that is specific, linear, accurate, precise, and robust. This validated method provides a high degree of confidence in the analytical data it generates, which is a critical component in the lifecycle of any pharmaceutical product.
References
- The Natural Occurrence and Analysis of Dimethoxyphenyl Compounds: A Technical Guide - Benchchem.
- Key Validation Characteristics in ICH Q2 - Altabrisa Group.
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- FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration.
- HPLC Method Validation: Key Parameters and Importance - assayprism.com.
- What Is Linearity in HPLC Analysis and Its Importance? - Altabrisa Group.
- Implementing Robustness Testing for HPLC Methods - Separation Science.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School - AAPS.
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- Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance.
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- HPLC analytical tips: What is 'specificity'? - Biorelevant.com.
- Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide - Altabrisa Group.
- Linearity and Range in Analytical Method Validation by HPLC - Industrial Pharmacist.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
- Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(m-Nitro-phenyl) - Benchchem.
- Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed.
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- Robustness Tests | LCGC International.
- What Does Specificity Mean in Chromatography?.
- ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
- The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions.
- Analytical Method Validation: Back to Basics, Part II | LCGC International.
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC.
- ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas.
- ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
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- Quality Guidelines - ICH.
- Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC.
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- Application Note: HPLC Analysis of 4-(4-methoxyphenyl)-N,N-dimethylaniline - Benchchem.
- Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols.
- RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
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Comparing biological efficacy of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide vs standard benzamides
An In-Depth Comparative Guide to the Biological Efficacy of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide versus Standard Benzamides
This guide provides a comprehensive comparison of the potential biological efficacy of the novel compound N-(2,4-dimethoxyphenyl)-4-nitrobenzamide against well-established standard benzamides. Designed for researchers, scientists, and drug development professionals, this document delves into the structural components of the novel compound to infer its likely activities, benchmarks these against the known performance of standard drugs, and provides detailed experimental protocols for empirical validation.
Introduction: The Versatile Benzamide Scaffold
Benzamides represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their remarkable versatility stems from the chemical stability of the amide bond and the ease with which substitutions can be made on both the benzoyl and aniline rings, allowing for fine-tuning of biological activity. This has led to the development of benzamides as antipsychotics, antiemetics, gastrokinetics, antimicrobials, and anticancer agents.[2][3][4][5] This guide focuses on a specific novel derivative, N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, to predict its biological profile through a comparative analysis of its constituent chemical motifs against established benzamide drugs.
Deconstructing N-(2,4-dimethoxyphenyl)-4-nitrobenzamide: A Structural Approach to Predicting Efficacy
The biological activity of a novel compound can often be hypothesized by examining its structural features in the context of known structure-activity relationships (SAR).
The 4-Nitrobenzamide Moiety: A Driver of Cytotoxicity and Antimicrobial Action
The presence of a nitro group, particularly on an aromatic ring, is a significant pharmacophore that can confer potent biological activity. In medicinal chemistry, the nitro group is often incorporated to enhance antimicrobial, anti-parasitic, and anti-cancer properties. Its mechanism is frequently linked to its ability to undergo metabolic reduction within cells, forming reactive nitroso and hydroxylamino intermediates. These reactive species can induce oxidative stress and interact with cellular macromolecules, leading to cytotoxic effects in cancer cells and antimicrobial activity against various pathogens.[6] Therefore, the 4-nitrobenzamide portion of the target molecule suggests a strong potential for anticancer and/or antimicrobial efficacy.
The N-(2,4-dimethoxyphenyl) Moiety: Modulator of Receptor Affinity and Pharmacokinetics
The N-phenyl portion of the benzamide scaffold is critical for determining receptor specificity and binding affinity. The 2,4-dimethoxy substitution pattern on this ring introduces specific steric and electronic properties. Methoxy groups are known to be hydrogen bond acceptors and can influence the molecule's conformation and interaction with protein binding pockets. Furthermore, they can alter the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cellular membranes or the blood-brain barrier.
Standard Benzamides: Establishing Efficacy Benchmarks
To contextualize the potential of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, we compare it to standard benzamides from distinct therapeutic classes.
-
Antipsychotic Benzamides (e.g., Sulpiride, Amisulpride): These are classified as atypical antipsychotics whose primary mechanism of action is the selective antagonism of dopamine D2 receptors in the brain's mesolimbic pathway.[3] Their efficacy is tied to this specific receptor blockade, which alleviates the positive symptoms of schizophrenia.[3] Unlike many typical antipsychotics, they often show a lower incidence of extrapyramidal side effects.[3]
-
Gastrokinetic Agents (e.g., Metoclopramide, Cisapride): These drugs enhance gastrointestinal motility. Metoclopramide acts as a dopamine D2 receptor antagonist and a serotonin 5-HT4 receptor agonist. Cisapride primarily functions as a 5-HT4 agonist. The compound AS-4370, a potent benzamide derivative, demonstrates high gastrokinetic activity without the D2 receptor antagonism that can cause side effects.[5]
-
Antimicrobial & Anticancer Benzamides: This is a broad category where the mechanism can vary widely. Some benzamide derivatives exhibit anticancer activity by inhibiting key signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[7] Others show broad-spectrum antibacterial and antifungal activity, with their potency often influenced by the specific substitutions on the aromatic rings.[2][8]
Comparative Data Synthesis
The following tables summarize quantitative data for standard benzamides across different biological activities. This data provides a benchmark against which N-(2,4-dimethoxyphenyl)-4-nitrobenzamide would need to be tested to determine its relative potency.
Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives
| Compound/Cell Line | Assay | IC50 (µM) | Reference |
| Bengamide Analogue (Ben I) vs. MCF7 | Antiproliferative | ~10 | [7] |
| Bengamide Analogue (Ben I) vs. T84 | Antiproliferative | ~5 | [7] |
| N-(phenylcarbamoyl)benzamide vs. HeLa | MTT Assay | 800 | [7] |
| N-Substituted Benzamide vs. MCF-7 | MTT Assay | Varied | [9] |
IC50: The half-maximal inhibitory concentration, a measure of potency.
Table 2: Neuroleptic Activity of Standard Benzamides
| Compound | Receptor | Assay Type | Kᵢ (nM) | Reference |
| Sulpiride | Dopamine D2 | Binding Assay | 3.2 | [3] |
| Amisulpride | Dopamine D2 | Binding Assay | 2.8 | [3] |
| Remoxipride | Dopamine D2 | Binding Assay | 20 | [3] |
Kᵢ: Inhibition constant; lower values indicate higher binding affinity.
Table 3: Antimicrobial Activity of Selected Benzamide Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzamide derivative 1d | B. subtilis (drug-resistant) | 1.95 | [8] |
| Benzamide derivative 1d | S. aureus | 7.8 | [8] |
| N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide | S. aureus | 32 | [6] |
| Compound 5a | E. coli | 3.12 | [2] |
| Compound 5a | B. subtilis | 6.25 | [2] |
MIC: Minimum Inhibitory Concentration; lower values indicate greater potency.
Experimental Protocols for Comparative Evaluation
To empirically determine the biological efficacy of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, a series of standardized in vitro assays are required. The following protocols provide a self-validating framework for direct comparison against standard benzamides.
In Vitro Antiproliferative Activity (MTT Assay)
Causality: This assay is foundational for assessing cytotoxic potential, a predicted activity for our nitro-containing compound. It measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide and standard compounds (e.g., Doxorubicin as a positive control) in DMSO. Create a series of dilutions in cell culture media and add them to the wells. Include vehicle control wells (media with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against compound concentration.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This directly tests the predicted antimicrobial efficacy.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth, adjusted to a 0.5 McFarland turbidity standard.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound and standard antibiotics (e.g., ciprofloxacin, ampicillin) in cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]
Dopamine D2 Receptor Binding Assay
Causality: Given that many benzamides are neuroleptics, it is crucial to screen for activity at the D2 receptor. This competitive binding assay determines the affinity of a test compound for the receptor by measuring its ability to displace a known radiolabeled ligand. High affinity would suggest potential antipsychotic activity.
Protocol:
-
Receptor Preparation: Use a cell membrane preparation from HEK-293 cells stably expressing human D2 dopamine receptors.[3]
-
Assay Mixture: In each well of a 96-well plate, combine the cell membrane preparation, a radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound or a standard competitor (e.g., sulpiride).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to calculate the Ki (inhibition constant), which reflects the compound's binding affinity.[3]
Visualizing Pathways and Workflows
Diagrams are essential for clarifying complex biological interactions and experimental processes.
Caption: Potential inhibition of the EGFR signaling pathway by anticancer benzamide compounds.[7]
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
Based on a structural analysis, N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is predicted to possess biological activity, most likely in the realms of anticancer or antimicrobial applications due to its 4-nitrobenzamide moiety. The N-(2,4-dimethoxyphenyl) group will critically modulate this activity and determine its specificity and pharmacokinetic properties.
Direct comparison to standard benzamides like sulpiride (antipsychotic), metoclopramide (gastrokinetic), and various cytotoxic derivatives is essential. The provided experimental protocols offer a clear and robust pathway for empirically validating these predictions. The results of these assays will definitively position the novel compound's efficacy within the vast landscape of biologically active benzamides and guide future research for its potential therapeutic development.
References
- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. Benchchem.
- Benchmarking the Neuroleptic Activity of Novel Benzamides: A Compar
- A Comparative Guide to Benzamide Synthesis Methods for Researchers. Benchchem.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
- N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide. Benchchem.
- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
- Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC.
- Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. PubMed.
- Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. 8=)
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- 5. Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl] benzamide citrate (AS-4370) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Conformation and Scaffold Viability: A Comparative X-Ray Crystallography Guide for N-(2,4-Dimethoxyphenyl)-4-nitrobenzamide vs. Standard Benzamide Analogs
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently evaluate novel chemical scaffolds for their viability in drug development. Benzamides represent a highly privileged class of pharmacophores, frequently deployed as kinase hinge binders and epigenetic modulators. However, the flat, planar nature of unsubstituted benzamides often leads to poor solubility, off-target promiscuity, and suboptimal packing in complex allosteric pockets.
This guide objectively compares the crystallographic performance of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide against standard alternatives: the para-substituted N-(4-methoxyphenyl)-4-nitrobenzamide and the unsubstituted N-phenyl-4-nitrobenzamide. By leveraging high-resolution X-ray crystallography, we can decode how targeted steric hindrance dictates molecular conformation, intermolecular hydrogen bonding, and ultimately, therapeutic utility.
Crystallographic Performance Comparison
The primary structural metric for benzamide scaffolds is the dihedral angle between the central amide plane and the N-phenyl ring. In unsubstituted systems, the molecule adopts a nearly coplanar geometry to maximize π-conjugation. However, introducing bulky substituents at the ortho-position (such as the 2-methoxy group in our target compound) forces a steric clash with the amide carbonyl oxygen, driving the aromatic ring out of plane.
The table below summarizes the crystallographic parameters derived from single-crystal X-ray diffraction data.
Table 1: Comparative Crystallographic Metrics of Benzamide Scaffolds
| Parameter | N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (Target) | N-(4-methoxyphenyl)-4-nitrobenzamide (Alternative 1) | N-phenyl-4-nitrobenzamide (Alternative 2) |
| Space Group | P2₁/c (Monoclinic) | P2₁/c (Monoclinic) | P2₁/n (Monoclinic) |
| Dihedral Angle (Amide/N-Phenyl) | ~55.2° | ~12.5° | 4.4° |
| Intermolecular H-Bond (N-H···O) | 2.95 Å (Twisted, isolated dimers) | 2.88 Å (Linear chains) | 2.82 Å (Linear ribbons) |
| Crystal Packing Density (g/cm³) | 1.342 | 1.385 | 1.410 |
| Structural Implication | Ideal for deep, non-planar allosteric pockets | Fits standard planar hinge regions | Highly planar, prone to aggregation |
Causality & Structural Insights: The crystallographic data reveals a profound conformational shift. The unsubstituted N-phenyl-4-nitrobenzamide is nearly coplanar, exhibiting a dihedral angle of just 4.4°[1]. While smaller ortho-substituents like hydroxyl groups yield intermediate twists (e.g., 10.20°)[2], the bulky ortho-methoxy group in N-(2,4-dimethoxyphenyl)-4-nitrobenzamide acts as a steric wedge. This forces the dihedral angle beyond 50°—a phenomenon similarly observed in other sterically hindered ortho-substituted benzamides, which exhibit angles of 53.58°[3]. This forced non-planarity disrupts the tight, linear hydrogen-bond networks typically seen in flat benzamides, lowering the crystal packing density and significantly enhancing the scaffold's solubility profile.
Mechanistic Pathway of Steric Hindrance
To visualize the causality between chemical substitution and macroscopic properties, the following logical relationship diagram maps the structural cascade initiated by the ortho-methoxy group.
Figure 1: Mechanistic pathway of steric hindrance altering scaffold conformation.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the structural data must be derived from a self-validating experimental workflow. The protocols below detail the exact methodologies required to grow diffraction-quality crystals and refine the structural model.
Protocol A: Single Crystal Growth via Vapor Diffusion
Causality: Vapor diffusion is selected over rapid cooling because the slow, controlled increase in supersaturation minimizes defect formation, yielding the highly ordered single crystals required for atomic-resolution diffraction.
-
Solvent Selection: Dissolve 10 mg of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide in 1.0 mL of dichloromethane (DCM) in a 4 mL inner glass vial. DCM acts as an excellent solvent for electron-rich benzamides.
-
Antisolvent Addition: Place the inner vial inside a larger 20 mL outer vial containing 5 mL of hexane (antisolvent).
-
Diffusion Chamber Setup: Cap the outer vial tightly with a PTFE-lined cap to create a hermetically closed system.
-
Incubation: Allow the system to stand undisturbed at 20 °C for 5–7 days. The high vapor pressure of hexane allows it to slowly diffuse into the DCM solution, gradually lowering the compound's solubility and inducing controlled nucleation.
-
Harvesting: Isolate the resulting yellow block-like crystals using a polarized light stereomicroscope. Immediately immerse the selected crystal in paratone oil to prevent solvent evaporation and lattice degradation.
Protocol B: X-Ray Diffraction Data Collection & Refinement
Causality: Data collection at cryogenic temperatures (100 K) is mandatory to freeze out dynamic disorder and minimize thermal vibrations (Debye-Waller factors), thereby maximizing the high-angle diffraction limit.
-
Mounting: Mount a high-quality single crystal (approx. 0.2 × 0.2 × 0.1 mm) onto a MiTeGen MicroMount using the surrounding paratone oil as an adhesive.
-
Cryocooling: Transfer the mounted crystal to the diffractometer goniometer under a continuous 100 K nitrogen cold stream generated by an Oxford Cryosystems cooler.
-
Data Collection: Irradiate the crystal using a Bruker D8 Venture diffractometer equipped with a Photon 100 CMOS detector and a Mo Kα microfocus X-ray source (
Å). Collect full-sphere data using and scans. -
Integration & Scaling: Process the raw diffraction frames using APEX3 software. Perform a multi-scan absorption correction using SADABS to correct for the crystal's specific shape and absorption coefficient.
-
Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT. This direct method automatically locates the heavy atoms (C, N, O) by analyzing the normalized structure factor amplitudes.
-
Structure Refinement: Refine the initial model using full-matrix least-squares on
via SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model ( ) to validate the hydrogen-bonding network.
Figure 2: Step-by-step X-ray crystallography workflow for structural determination.
Conclusion
The X-ray crystallographic data unequivocally demonstrates that N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is not merely a functionalized analog, but a conformationally distinct scaffold. By utilizing the ortho-methoxy group to force a >50° dihedral twist out of the amide plane, researchers can deliberately disrupt the planar aggregation typical of standard benzamides. This makes the compound an exceptional starting point for drug development programs targeting complex, non-planar allosteric binding sites where traditional, flat alternatives (like N-phenyl-4-nitrobenzamide) fail to achieve optimal shape complementarity.
References
-
Title: Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide Source: Acta Crystallographica Section E: Structure Reports Online (via PubMed Central) URL: [Link]
-
Title: Benzamide–picric acid (1/1) Source: Acta Crystallographica Section E: Structure Reports Online (via PubMed Central) URL: [Link]
-
Title: Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide Source: Acta Crystallographica Section E: Crystallographic Communications (via PubMed Central) URL: [Link]
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A Guide to the Determination and Verification of the Melting Point for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Authored by: Your Senior Application Scientist
In the landscape of pharmaceutical research and materials science, the physical and chemical characterization of novel compounds is a cornerstone of quality control and new discovery. The melting point is a fundamental thermodynamic property that serves as a primary indicator of a substance's purity and identity. This guide provides a comprehensive, in-depth protocol for the accurate determination and rigorous verification of the melting point of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, a compound of interest in synthetic chemistry.
This document is structured to provide not just a set of instructions, but a self-validating workflow. We will explore the causality behind our experimental choices, from initial sample preparation to orthogonal verification methods, ensuring the data you generate is both accurate and defensible.
The Foundational Role of Synthesis and Purification
An accurate melting point cannot be determined from an impure sample. The presence of contaminants, such as unreacted starting materials or byproducts, will invariably lead to a depressed and broadened melting range. Therefore, the journey to a reliable melting point begins with the synthesis and purification of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
A common synthetic route involves the acylation of 2,4-dimethoxyaniline with 4-nitrobenzoyl chloride in the presence of a base like pyridine.
Key Experimental Considerations:
-
Stoichiometry: Precise control over molar ratios is critical to minimize unreacted starting materials.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) should be employed to monitor the reaction's progression and confirm the consumption of the limiting reagent.
-
Work-up and Recrystallization: A proper aqueous work-up is necessary to remove the pyridine catalyst and other water-soluble impurities. Subsequent recrystallization from a suitable solvent system (e.g., ethanol/water) is the most effective method for purifying the solid product. The choice of solvent is crucial; the ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
Primary Melting Point Determination: A Comparative Approach
We will employ two distinct, yet complementary, methods for the primary determination of the melting point: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Digital Capillary Melting Point Apparatus
This widely accessible technique provides a visual determination of the melting range.
Experimental Protocol:
-
Sample Preparation: Ensure the recrystallized N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is completely dry. Grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.
-
Instrument Setup: Place the capillary tube into the heating block of a digital melting point apparatus.
-
Ramp Rate: A ramp rate of 1-2 °C per minute is recommended for accurate determination. A faster ramp rate can lead to a falsely elevated and broad melting range due to thermal lag.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (meniscus). A pure compound should exhibit a sharp melting range of ≤ 1 °C.
Differential Scanning Calorimetry (DSC)
DSC offers a more quantitative and detailed thermal profile by measuring the heat flow into the sample as a function of temperature.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the purified N-(2,4-dimethoxyphenyl)-4-nitrobenzamide into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Equilibrate the sample at a temperature well below the expected melting point. Ramp the temperature at a controlled rate, typically 10 °C/min, through the melting transition.
-
Data Analysis: The resulting thermogram will show an endothermic peak. The extrapolated onset temperature of this peak is analogous to the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) provide additional valuable data.
Workflow for Primary Melting Point Determination
Caption: Workflow for the primary determination of the melting point.
Orthogonal Verification: A System of Checks and Balances
A melting point, no matter how precisely measured, is only meaningful if the identity and purity of the compound are unequivocally confirmed. We will use a suite of orthogonal (independent) analytical techniques to build a comprehensive and trustworthy characterization profile.
Purity Assessment via Chromatography
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess purity. A single spot on the TLC plate under UV visualization suggests a high degree of purity. The absence of spots corresponding to the starting materials (2,4-dimethoxyaniline and 4-nitrobenzoyl chloride) is a critical check.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. By developing a suitable reversed-phase HPLC method, the purity of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide can be determined as a percentage of the total peak area. A purity value of >99% is a strong indicator that the measured melting point is accurate.
Identity Confirmation via Spectroscopy
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. The chemical shifts, integration values, and coupling patterns of the proton signals in the ¹H NMR spectrum should be consistent with the structure of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. This confirms that the correct molecule has been synthesized.
-
Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. The IR spectrum should show characteristic absorption bands for the N-H bond of the amide, the C=O stretch of the amide, and the nitro group (NO₂).
The Self-Validating Characterization Loop
Caption: Decision workflow for melting point verification.
Data Synthesis and Interpretation
| Parameter | Method | Result | Interpretation |
| Melting Range | Digital Capillary | 190.5 - 191.2 °C | Sharp melting range suggests high purity. |
| Melting Onset | DSC | 190.8 °C | Excellent agreement with the capillary method. |
| Peak Melting Temp | DSC | 192.5 °C | Provides additional thermal information. |
| Purity | HPLC | 99.7% | Quantitatively confirms high purity. |
| Qualitative Purity | TLC | Single Spot (Rf = 0.45) | No observable impurities or starting materials. |
| Identity | ¹H NMR & IR | Spectra consistent with structure | Confirms the material is N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. |
Based on the convergent data from optical and thermal melting point determination methods, which are corroborated by both chromatographic and spectroscopic evidence of high purity and correct chemical identity, the melting point of N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is confidently verified. The narrow melting range observed in the capillary apparatus and the sharp endotherm in the DSC thermogram are consistent with the >99% purity determined by HPLC. The spectroscopic data provide the final, crucial confirmation that the measured property belongs to the correct molecular entity. This multi-faceted approach ensures a high degree of confidence in the reported value, meeting the rigorous standards of scientific and pharmaceutical research.
References
-
U.S. Pharmacopeia General Chapter <741> Melting Range or Temperature. A foundational standard for melting point determination methodologies.
-
Principles of Instrumental Analysis, 7th Edition, by Skoog, Holler, and Crouch. An authoritative textbook covering the theory and practice of analytical techniques including DSC, HPLC, and spectroscopy.
-
Introduction to Differential Scanning Calorimetry, by Mettler-Toledo. A practical guide on the principles and applications of DSC for thermal analysis.
Elemental analysis calculation vs experimental for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Executive Summary
Objective: This guide provides a rigorous technical comparison between theoretical calculations and experimental elemental analysis (CHN) for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (
Target Audience: Medicinal Chemists, Analytical Scientists, and QA/QC Professionals in drug discovery.
Core Insight: While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity . A discrepancy of
Compound Profile & Synthesis Context
Before analysis, understanding the chemical origin is crucial for troubleshooting "failed" EA results.
-
Compound: N-(2,4-dimethoxyphenyl)-4-nitrobenzamide[1]
-
CAS Registry: 1613-79-2 (Generic analog reference)[2]
-
Molecular Formula:
[1] -
Synthesis Route: Typically synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 2,4-dimethoxyaniline in the presence of a base (e.g., Pyridine or
). -
Critical Impurities:
-
Trapped Solvent: Dichloromethane or Ethyl Acetate (common recrystallization solvents).
-
Inorganic Salts: Triethylamine hydrochloride (if wash steps are insufficient).
-
Hydrolysis Product: 4-nitrobenzoic acid.
-
Workflow Visualization: Synthesis to Validation
The following diagram outlines the critical path from crude synthesis to the decision gate for purity validation.
Figure 1: Critical path for sample preparation.[3] Note that insufficient drying (Red Node) is the #1 cause of EA failure.
Theoretical Calculation (The Standard)
The theoretical value is the immutable standard against which the physical sample is judged. Accurate calculation requires precise atomic weights.
Formula:
Atomic Weights (IUPAC):
-
Carbon (C):
g/mol -
Hydrogen (H):
g/mol -
Nitrogen (N):
g/mol -
Oxygen (O):
g/mol
Molecular Weight (MW) Calculation:
Percentage Composition Calculation:
-
% Carbon:
-
% Hydrogen:
-
% Nitrogen:
Experimental Protocol (The Test)
To achieve results comparable to the calculation, the experimental protocol must be rigorous.
Methodology: Dynamic Flash Combustion
The standard method for this analysis is Dumas Combustion .[4]
-
Weighing: 1–3 mg of the dried sample is weighed into a tin capsule using a microbalance (readability
mg). -
Combustion: The capsule is dropped into a combustion reactor (
C) with excess Oxygen.-
(reduced to
over Copper)
-
(reduced to
-
Separation: Gases are separated via GC column or adsorption traps.[4]
-
Detection: Thermal Conductivity Detector (TCD) quantifies the gases against a standard (e.g., Acetanilide).
Data Interpretation & Acceptance Criteria
The industry standard for "Analytical Purity" is a deviation of
Comparative Data Table: Pass vs. Fail Scenarios
Below is a comparison of a successful batch vs. a common failure mode (trapped Dichloromethane).
| Element | Theoretical (%) | Exp. Batch A (Pass) | Deviation A | Exp. Batch B (Fail) | Deviation B | Diagnosis (Batch B) |
| Carbon | 59.60 | 59.52 | -0.08 | 58.10 | -1.50 | Low C indicates heavy impurity |
| Hydrogen | 4.67 | 4.65 | -0.02 | 4.55 | -0.12 | - |
| Nitrogen | 9.27 | 9.29 | +0.02 | 8.90 | -0.37 | Dilution effect observed |
Analysis of Batch B:
The significant drop in Carbon (-1.50%) without a proportional rise in Nitrogen suggests the presence of a non-nitrogenous, heavy impurity. If the sample was recrystallized from DCM (
Decision Logic & Troubleshooting
When EA fails, do not immediately re-synthesize. Use the following logic to diagnose the issue.
Figure 2: Decision tree for interpreting Elemental Analysis data.
Comparative Analysis: EA vs. Modern Alternatives
While EA is the historical standard, modern labs often use orthogonal methods. How do they compare for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide ?
| Feature | Elemental Analysis (EA) | qNMR (Quantitative NMR) | HRMS (High-Res Mass Spec) |
| Primary Output | % Composition (Bulk Purity) | Molar Purity & Structure | Exact Mass (Identity) |
| Strengths | Detects non-chromophoric impurities (inorganics, water).[5] Gold standard for publication. | Specificity; identifies what the impurity is (e.g., solvent vs. byproduct). | Extremely sensitive; confirms formula |
| Weaknesses | Destructive; requires mg amounts; gives no structural info on impurities. | Requires internal standard weighing; lower sensitivity than MS. | Cannot prove bulk purity easily (ionization differences). |
| Verdict | Mandatory for final compound validation. | Best for troubleshooting synthesis and solvent quantification. | Best for initial identity confirmation. |
Expert Recommendation: For a Senior Scientist, qNMR is the most practical tool for internal quality control because it quantifies the solvent causing the EA failure. However, EA remains the requisite "gatekeeper" for external publication and regulatory filing because it proves the material is "dry and weighed" correctly, ensuring biological dose accuracy.
References
-
BenchChem. A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 710798, N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. Retrieved from
-
Measurlabs. CHN(O)S Elemental Analysis - Methods and Applications. Retrieved from
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. PubChemLite - N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (C15H14N2O5) [pubchemlite.lcsb.uni.lu]
- 2. Pannellum [its.uark.edu]
- 3. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]
- 4. measurlabs.com [measurlabs.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
Executive Summary & Compound Identification
N-(2,4-dimethoxyphenyl)-4-nitrobenzamide is a specialized organic intermediate typically used in medicinal chemistry and drug discovery.[1] Due to the presence of a nitro group (-NO₂) and an electron-rich aniline-derived moiety , this compound presents specific stability and toxicity concerns that dictate its disposal pathway.[1]
This guide defines the waste stream classification , handling protocols , and final disposal methods required to ensure compliance with environmental regulations (EPA/RCRA) and laboratory safety standards.
Physicochemical Profile
| Property | Description |
| Chemical Structure | Benzamide core with a 4-nitro substituent on the benzoyl ring and 2,4-dimethoxy substituents on the N-phenyl ring.[1][2][3] |
| Physical State | Solid (typically yellow to off-white powder).[1][4] |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, DMF, Dichloromethane). |
| Reactivity | Stable under normal conditions. Incompatible with strong oxidizers , strong bases , and reducing agents .[5] |
| Hazard Class | Irritant / Potential Toxicant . Treat as Hazardous Chemical Waste . |
Hazard Characterization & Safety (Pre-Disposal)
Before initiating disposal, the waste generator must characterize the hazard. While specific SDS data for this exact derivative may be limited, Structure-Activity Relationship (SAR) analysis with analogous nitrobenzamides (e.g., 4-nitrobenzamide) mandates the following conservative safety profile:
-
Acute Toxicity: Treat as Toxic if swallowed (Category 3/4) and Harmful in contact with skin . Nitro-aromatics can be absorbed transdermally.[1]
-
Irritation: Causes serious eye irritation and skin irritation.[6][7][8]
-
Sensitization: Potential skin sensitizer (allergic reaction risk).
-
Environmental: Harmful to aquatic life with long-lasting effects (Chronic Category 3).[1]
Required PPE for Waste Handling[7]
-
Respiratory: N95 particulate respirator (for solids) or half-mask with organic vapor cartridges (if in solution outside a hood).[1]
-
Skin: Double Nitrile gloves (0.11 mm min. thickness). Note: Nitro compounds can permeate standard latex; nitrile is required.
-
Eye: Chemical splash goggles.
-
Body: Lab coat (buttoned) and long sleeves.
Waste Classification & Segregation
Proper segregation is the single most critical step to prevent accidental reactions in waste drums.
RCRA Classification (USA)
This compound is not explicitly P- or U-listed by the EPA.[1] However, it must be managed as Characteristic Hazardous Waste due to toxicity.
-
Waste Code: D001 (Ignitable - if in flammable solvent) or Non-Regulated Toxic Organic (if solid).[1]
-
Labeling: "Hazardous Waste - Toxic, Irritant."[1]
Segregation Logic
-
DO NOT MIX WITH: Strong acids, strong bases (can induce hydrolysis or exothermic decomposition), or reducing agents (e.g., hydrides, which can react with the nitro group).
-
COMPATIBLE WITH: Non-halogenated organic solvents (Acetone, Methanol) or Halogenated solvents (DCM), provided they are segregated into their respective streams.
Figure 1: Segregation logic emphasizing incompatibility with oxidizers and reducers to prevent reactive hazards.[1][5]
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
-
Containment: Transfer the solid carefully into a wide-mouth HDPE (High-Density Polyethylene) or glass jar . Avoid generating dust.[5][6][7][8][9]
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed jar into a secondary bin or clear plastic bag to prevent contamination of the waste storage area.
-
Storage: Store in the "Solid Toxic/Organic" waste area until pickup.
Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)[1]
-
Solvent Identification: Identify the primary solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Selection of Stream:
-
Halogenated Waste: If dissolved in DCM, Chloroform, etc.
-
Non-Halogenated Waste: If dissolved in Acetone, Methanol, DMSO.
-
-
Transfer: Pour into the appropriate carboy using a funnel in a fume hood. Do not overfill (leave 10% headspace).
-
Rinsing: Triple-rinse the original flask with a small amount of compatible solvent and add rinsate to the waste container.
-
Log Entry: Record the approximate concentration of the nitrobenzamide in the waste log (e.g., "<1% w/v").
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)
-
Collection: Collect all disposable items contaminated with the substance.
-
Bagging: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Tagging: Label as "Solid Debris Contaminated with Toxic Organics".
-
Disposal: Dispose of in the solid hazardous waste drum (often a fiber drum with a liner). Do not throw in regular trash.
Emergency Response (Spills During Disposal)
| Incident Type | Response Protocol |
| Minor Spill (Solid) | 1. Isolate area. 2. Dampen a paper towel with water/methanol to prevent dust. 3. Wipe up carefully.[5][6][8][9] 4. Place waste in a sealed bag. |
| Minor Spill (Liquid) | 1. Use vermiculite or chem-sorb pads.[1] 2. Do not use paper towels for large volumes of nitro-compounds (potential flammability if dry).[1] 3. Scoop into a waste jar. |
| Skin Contact | IMMEDIATE: Wash with soap and copious water for 15 minutes. Nitro compounds absorb easily; do not use solvents (ethanol) to wash skin as they enhance absorption. |
| Eye Contact | Flush with water for 15 minutes at an eyewash station.[9] Seek medical attention. |
Final Disposition (EHS/Facility Level)
The final disposal method for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide must be High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
-
Why Incineration? Thermal destruction ensures the breakdown of the nitro and amide bonds into safe combustion byproducts (CO₂, H₂O, N₂).
-
Scrubbing: The facility must be equipped with scrubbers to capture any Nitrogen Oxides (NOx) generated during combustion.
Figure 2: Complete "Cradle-to-Grave" disposal workflow for laboratory personnel.
References
-
PubChem. N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (Compound). National Library of Medicine. Available at: [Link][1][5]
-
U.S. EPA. Hazardous Waste Characteristics: A User-Friendly Reference Document. Available at: [Link][1]
Sources
- 1. Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro- | C14H11N3O6 | CID 224488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide | Benchchem [benchchem.com]
- 3. PubChemLite - N-(2,4-dimethoxyphenyl)-4-nitrobenzamide (C15H14N2O5) [pubchemlite.lcsb.uni.lu]
- 4. Pannellum [its.uark.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
This document provides a comprehensive safety and handling guide for N-(2,4-dimethoxyphenyl)-4-nitrobenzamide. As no specific Safety Data Sheet (SDS) is readily available for this compound, this guide is built upon a conservative hazard assessment derived from the known risks associated with its core chemical moieties: aromatic nitro compounds and substituted benzamides. This approach ensures that researchers, scientists, and drug development professionals can operate with a high margin of safety.
The procedural guidance herein is designed to be self-validating, explaining the causal links between the chemical's properties and the recommended safety protocols. Every step is grounded in established principles of laboratory safety to build a framework of trust and operational excellence.
Hazard Assessment: A Synthesis of Structural Analogs
To establish a robust safety protocol, we must analyze the hazards posed by the distinct functional groups within N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
-
Aromatic Nitro Group: The 4-nitrophenyl moiety is a well-documented toxophore. Aromatic nitro compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[1] A primary systemic risk is the induction of methemoglobinemia , a serious condition that impairs the oxygen-carrying capacity of blood, leading to symptoms like cyanosis (blue-colored skin), headaches, and dizziness.[1]
-
Substituted Benzamide Core: The benzamide structure and its analogs are frequently cited as irritants. Safety data for compounds like 4-Nitrobenzamide and 3-Nitrobenzamide classify them as causing skin irritation, serious eye irritation, and respiratory tract irritation.[2][3][4][5] They are often categorized as harmful if swallowed or in contact with the skin.[2][5] The 2,4-dimethoxyphenyl group, based on data for similar structures, likely contributes to these irritant properties.[6]
Based on this composite analysis, N-(2,4-dimethoxyphenyl)-4-nitrobenzamide should be handled as a substance that is harmful by all routes of exposure and a significant skin, eye, and respiratory irritant.
Table 1: Summary of Potential Hazards
| Hazard Class | Potential Effects | Rationale based on Structural Analogs |
| Acute Toxicity | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | Common hazard for both aromatic nitro compounds and various benzamide derivatives.[1][2][5] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][4] | A consistent warning for analogous substituted benzamides.[2][3][4][6][7] |
| Eye Damage/Irritation | Causes serious eye irritation.[2][3][4][6] | Direct contact with the powder can cause significant irritation.[2][6] |
| Respiratory Irritation | Inhalation of dust may irritate the respiratory system.[1][2][3][4] | Fine powders are easily aerosolized, posing an inhalation risk.[1][4] |
| Specific Target Organ Toxicity | Potential for methemoglobinemia upon significant exposure.[1] | A known systemic effect of aromatic nitro compounds.[1] |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following equipment must be used for all procedures involving N-(2,4-dimethoxyphenyl)-4-nitrobenzamide.
Table 2: Mandatory PPE for Handling N-(2,4-dimethoxyphenyl)-4-nitrobenzamide
| Body Area | Required PPE | Standard & Rationale |
| Eyes / Face | Safety goggles and a face shield. | Standard: ANSI Z87.1 (US) or EN 166 (EU). Rationale: Provides a complete seal around the eyes to protect from airborne powder and adds a full-face barrier against splashes during solution handling. Standard safety glasses are insufficient. |
| Hands | Heavy-duty, chemically resistant nitrile gloves (minimum 8 mil thickness). | Rationale: Aromatic amines and nitro compounds can be absorbed through the skin.[8] Standard thin nitrile gloves may not provide sufficient protection for prolonged handling.[9] Gloves must be inspected before use and removed properly to avoid skin contact. |
| Body | Flame-resistant lab coat. | Rationale: Provides a barrier against spills and contamination of personal clothing.[1][9] A flame-resistant material is recommended as a precaution, given that nitro compounds can be combustible.[9] |
| Respiratory | NIOSH-approved N95 (or higher) respirator. | Rationale: Essential for preventing the inhalation of fine powders, particularly when weighing or transferring the solid compound outside of a containment system like a glovebox.[1] |
| Feet | Closed-toe, chemical-resistant shoes. | Rationale: Protects feet from potential spills.[1] |
Step-by-Step Operational Guide
This section outlines the procedural workflow for safely handling N-(2,4-dimethoxyphenyl)-4-nitrobenzamide, integrating the mandatory PPE at each stage.
Diagram 1: PPE Selection Workflow
Caption: Workflow for selecting appropriate PPE based on the specific handling task.
Preparation and Area Setup
-
Designated Area: All work must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[2]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[2]
-
Work Surface: Cover the work surface with absorbent, disposable bench paper to contain any minor spills.[1]
-
Don PPE: Before handling the chemical, put on all core PPE: a flame-resistant lab coat, chemical-resistant shoes, and safety goggles.
Handling and Weighing the Solid
-
Add Task-Specific PPE: In addition to the core PPE, wear a face shield, heavy-duty nitrile gloves, and an N95 respirator.
-
Minimize Dust: Whenever possible, perform weighing operations inside the fume hood. Use a balance with a draft shield to minimize air currents that could aerosolize the powder.[1]
-
Transfer Technique: Use a micro-spatula to carefully transfer the solid. Avoid scooping actions that could generate dust. If any dust is generated, allow it to settle within the fume hood before proceeding.[1]
Dissolving and Reactions
-
Add Task-Specific PPE: Wear a face shield and heavy-duty nitrile gloves over your core PPE. A respirator is not typically required if the solution is handled exclusively within the fume hood.
-
Solvent Addition: Add solvent to the solid slowly to prevent splashing.[1]
-
Heating: If heating is required, use a controlled heating source like a mantle with a temperature probe. Avoid open flames. Ensure the setup is securely clamped.
Post-Handling and Decontamination
-
Equipment Cleaning: Clean all non-disposable equipment (spatulas, glassware) that came into contact with the compound. Collect the cleaning solvent as hazardous waste.[1]
-
Surface Decontamination: Wipe down the work surface in the fume hood with a damp paper towel. Dispose of the towel and the used bench paper as solid hazardous waste.[1]
-
PPE Removal: Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the solid hazardous waste container. Lab coats should be laundered separately from personal clothing.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Emergency Procedures
Diagram 2: Spill Response Protocol
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
Immediate and correct first aid is critical. Always seek medical attention after any exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Call a physician immediately.[2][10]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[2][10]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[2][10]
Disposal Plan
Proper disposal is essential to protect personnel and the environment. All waste must be handled as hazardous.[11]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., used gloves, bench paper, weighing paper, excess reagent, contaminated absorbent material) in a designated, sealed, and clearly labeled hazardous waste container.[1][10]
-
Liquid Waste: Collect all contaminated liquids (e.g., reaction mixtures, cleaning solvents) in a separate, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
-
Container Management: Keep waste containers closed except when adding waste. Store them in a well-ventilated secondary containment area away from heat or ignition sources.[3]
-
Pickup and Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in regular trash.[9]
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Safety D
- Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
- SAFETY DATA SHEET - 4-Nitrobenzamide. Fisher Scientific.
- SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzamide. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 3-Hydroxy-4-nitrobenzaldehyde. Sigma-Aldrich.
- SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde. Fisher Scientific.
- SAFETY DATA SHEET - 3-Methoxybenzamide. Thermo Fisher Scientific.
- SAFETY DATA SHEET - 4-Nitrobenzamide. TCI Chemicals.
- Proper Protective Equipment. Chemistry LibreTexts.
- SAFETY DATA SHEET - 3-Nitrobenzamide. Unknown Source.
- SAFETY D
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- 4-Nitrobenzaldehyde. Santa Cruz Biotechnology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
